Product packaging for 3-Bromo-5-iodobenzotrifluoride(Cat. No.:CAS No. 481075-59-6)

3-Bromo-5-iodobenzotrifluoride

Cat. No.: B1279103
CAS No.: 481075-59-6
M. Wt: 350.9 g/mol
InChI Key: UUSDLIJKOZKUEB-UHFFFAOYSA-N
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Description

3-Bromo-5-iodobenzotrifluoride is a useful research compound. Its molecular formula is C7H3BrF3I and its molecular weight is 350.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF3I B1279103 3-Bromo-5-iodobenzotrifluoride CAS No. 481075-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-iodo-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSDLIJKOZKUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448600
Record name 3-Bromo-5-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481075-59-6
Record name 3-Bromo-5-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 481075-59-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-iodobenzotrifluoride, a key halogenated aromatic intermediate in organic synthesis. Its trifluoromethyl group and two distinct halogen substituents make it a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound, also known as 1-bromo-3-iodo-5-(trifluoromethyl)benzene, is a substituted benzene derivative.[1][2] The presence of bromide, iodide, and trifluoromethyl groups on the aromatic ring imparts unique reactivity and properties to the molecule. Quantitative data for this compound is summarized in the table below.

PropertyValueSource
CAS Number 481075-59-6[1][2]
Molecular Formula C₇H₃BrF₃I[2]
Molecular Weight 350.90 g/mol [2]
Boiling Point 237.5 ± 40.0 °C at 760 mmHg[1]
Density 2.2 ± 0.1 g/cm³[1]

Synthesis and Reactivity

Generally, the synthesis of such polyhalogenated trifluoromethylbenzenes involves multi-step processes that may include:

  • Halogenation: Introduction of bromine and iodine onto the trifluoromethylbenzene scaffold. This can be achieved through electrophilic aromatic substitution reactions.

  • Diazotization and Sandmeyer-type Reactions: Conversion of an amino group to a halide.

  • Halogen Exchange: Replacement of one halogen with another under specific reaction conditions.

The reactivity of this compound is characterized by the differential reactivity of the C-Br and C-I bonds. The C-I bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) than the C-Br bond. This allows for selective functionalization at the iodine-bearing position.

A logical workflow for the synthesis and subsequent selective functionalization is depicted in the following diagram:

G cluster_synthesis Illustrative Synthesis Pathway cluster_reaction Selective Cross-Coupling Starting Material Substituted Benzotrifluoride Intermediate Halogenated Intermediate Starting Material->Intermediate Halogenation Step 1 Product This compound Intermediate->Product Halogenation Step 2 Reactant This compound Product_1 3-Bromo-5-(R1)benzotrifluoride Reactant->Product_1 Pd or Cu catalyst (Selective at C-I) Coupling_Partner_1 R1-M Coupling_Partner_1->Product_1 Product_2 3-(R2)-5-(R1)benzotrifluoride Product_1->Product_2 Different catalyst/conditions (Reaction at C-Br) Coupling_Partner_2 R2-M' Coupling_Partner_2->Product_2

A diagram illustrating a potential synthesis and selective functionalization pathway for this compound.

Experimental Protocols: Representative Synthesis of a Related Compound

Given the absence of a specific protocol for the target compound, a detailed experimental procedure for the synthesis of a structurally related compound, 3-Bromo-5-nitrobenzotrifluoride, is provided below as a representative example of the synthetic methodology that could be employed.[3][4]

Synthesis of 3-Bromo-5-nitrobenzotrifluoride: [3][4]

  • Materials: 3-Nitrobenzotrifluoride, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH), concentrated sulfuric acid, dichloromethane, sodium hydroxide, hexane, water, 5% aqueous sodium metabisulfite, 8% aqueous sodium bicarbonate, 10% aqueous sodium chloride.

  • Procedure:

    • To a solution of 3-nitrobenzotrifluoride in dichloromethane, add concentrated sulfuric acid.

    • Warm the biphasic mixture to approximately 35°C with vigorous stirring.

    • Add DBDMH portion-wise over several hours.

    • Maintain the reaction at 35°C and monitor for completion by HPLC.

    • Cool the reaction mixture to room temperature and quench by adding it to a cold aqueous solution of sodium hydroxide.

    • Separate the organic layer and extract the aqueous layer with hexane.

    • Combine the organic layers and wash sequentially with water, 5% aqueous sodium metabisulfite, 8% aqueous sodium bicarbonate, and 10% aqueous sodium chloride.

    • Dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation under reduced pressure to yield 3-bromo-5-nitrobenzotrifluoride.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its utility has been demonstrated in the development of novel pesticidally active compounds.[5] In a patent describing mesoionic heterocyclic compounds with insecticidal activity, this compound is used as a starting material.[5]

The general workflow for utilizing this intermediate in a multi-step synthesis is outlined below:

G Start This compound (CAS 481075-59-6) Step1 Reaction 1 (e.g., Cross-Coupling) Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Reaction 2 (e.g., Cyclization) Intermediate->Step2 FinalProduct Target Molecule (e.g., Bioactive Compound) Step2->FinalProduct

A generalized workflow for the application of this compound in multi-step organic synthesis.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, analytical data, including LC-MS, is available from some suppliers and in patent literature.

Liquid Chromatography-Mass Spectrometry (LC-MS): A patent reports the following LC-MS data for a compound synthesized from this compound: m/z = 385 (M+1)⁺ and 383 (M-1)⁻.[5] This corresponds to the mass of a derivative and confirms the incorporation of the initial building block.

For researchers requiring detailed spectroscopic characterization, it is recommended to acquire NMR (¹H, ¹³C, ¹⁹F), IR, and high-resolution mass spectrometry data upon obtaining a sample of the compound.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for related compounds include avoiding contact with skin and eyes, and preventing inhalation.[6][7][8]

This technical guide serves as a foundational resource for professionals working with this compound. While some data remains proprietary or unpublished, the information provided herein on its properties, synthesis, and applications will aid in its effective utilization in research and development.

References

An In-depth Technical Guide to 1-bromo-3-iodo-5-(trifluoromethyl)benzene: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physical properties, and synthetic utility of 1-bromo-3-iodo-5-(trifluoromethyl)benzene. This compound is a valuable building block in medicinal chemistry and materials science, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

1-bromo-3-iodo-5-(trifluoromethyl)benzene is a halogenated aromatic compound with the chemical formula C₇H₃BrF₃I.[1] Its structure features a benzene ring substituted with a bromine atom, an iodine atom, and a trifluoromethyl group at positions 1, 3, and 5, respectively. The presence of three different substituents, each with distinct electronic and steric properties, makes this molecule a versatile intermediate for the synthesis of complex organic molecules.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1-bromo-3-iodo-5-(trifluoromethyl)benzene

PropertyValueReference
CAS Number 481075-59-6[1]
Molecular Formula C₇H₃BrF₃I[1]
Molecular Weight 350.90 g/mol [1]
Density 2.2 ± 0.1 g/cm³[1]
Boiling Point 237.5 ± 40.0 °C at 760 mmHg[1]
Flash Point 97.4 ± 27.3 °C[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 1-bromo-3-iodo-5-(trifluoromethyl)benzene

Spectroscopy Expected Features
¹H NMR The spectrum is expected to show three singlets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three non-equivalent protons on the benzene ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the trifluoromethyl group.
¹³C NMR The spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The carbon atoms attached to the bromine and iodine will have characteristic chemical shifts. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I) will result in a characteristic isotopic cluster for the molecular ion and bromine-containing fragments. Fragmentation is likely to involve the loss of halogen atoms and the trifluoromethyl group.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C-C stretching within the ring, and C-Br, C-I, and C-F stretching vibrations.

Synthesis and Reactivity

1-bromo-3-iodo-5-(trifluoromethyl)benzene is a synthetic intermediate and is not typically isolated from natural sources. Its synthesis involves multi-step procedures, often starting from simpler aromatic precursors. The strategic introduction of the bromo, iodo, and trifluoromethyl groups is key to the overall synthetic route.

The reactivity of this compound is dominated by the differential reactivity of the carbon-halogen bonds. The C-I bond is the most reactive towards cross-coupling reactions, followed by the C-Br bond. This allows for selective functionalization of the molecule.

Synthetic Applications

This trifunctional building block is particularly valuable in the construction of complex molecules for drug discovery and materials science.[2]

There are reports suggesting that 1-bromo-3-iodo-5-(trifluoromethyl)benzene is used as an intermediate in the synthesis of potential drug candidates for the treatment of Alzheimer's disease.[3] The trifluoromethyl group can enhance metabolic stability and binding affinity of drug molecules to their biological targets. The bromo and iodo substituents provide handles for introducing further molecular complexity through various cross-coupling reactions.

The general workflow for utilizing this compound in medicinal chemistry is depicted in the following diagram:

G A 1-bromo-3-iodo-5-(trifluoromethyl)benzene B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B Reactant C Functionalized Intermediate B->C Product D Further Synthetic Modifications C->D E Drug Candidate for Alzheimer's Disease D->E

Synthetic workflow for drug candidate development.
Experimental Protocols

A representative experimental protocol for a cross-coupling reaction using a similar compound, 1-bromo-3-iodo-5-(trifluoromethoxy)benzene, is described below. This protocol highlights the utility of such halogenated intermediates in forming new carbon-carbon bonds.[3]

Copper-Catalyzed Coupling Reaction

Objective: To demonstrate a typical cross-coupling reaction involving a halogenated benzene derivative.

Materials:

  • 1-bromo-3-iodo-5-(trifluoromethoxy)benzene (or a similar substrate)

  • Benzoic acid

  • 1,10-Phenanthroline

  • Toluene

  • Diisopropylethylamine (DIPEA)

  • Copper(I) iodide (CuI)

  • Argon gas

  • Diatomaceous earth

  • Silica gel

  • Ethyl acetate

  • Hexane

Procedure:

  • To a dry reaction flask, add 1-bromo-3-iodo-5-(trifluoromethoxy)benzene (2.0 g, 5.7 mmol), benzoic acid (0.67 mL, 5.7 mmol), 1,10-phenanthroline (0.21 g, 1.08 mmol), and copper(I) iodide (0.11 g, 0.57 mmol) in toluene.[3]

  • Add DIPEA (2 mL) to the mixture.[3]

  • Degas the reaction mixture by bubbling argon through it for approximately 2 minutes.[3]

  • Stir the mixture vigorously at 110°C under an argon atmosphere for about 24 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Filter the mixture through diatomaceous earth and concentrate the filtrate under reduced pressure.[3]

  • Purify the residue by silica gel column chromatography using a gradient of 5% to 15% ethyl acetate in hexane to obtain the coupled product.[3]

The logical workflow for this experimental protocol is illustrated below:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - 1-bromo-3-iodo-5-(trifluoromethoxy)benzene - Benzoic acid - 1,10-Phenanthroline - CuI - Toluene - DIPEA B Degas with Argon A->B C Heat at 110°C for 24h under Argon Atmosphere B->C D Cool to Room Temperature C->D E Filter through Diatomaceous Earth D->E F Concentrate Filtrate E->F G Silica Gel Column Chromatography F->G H Isolate Pure Product G->H

Workflow for a copper-catalyzed coupling reaction.

Conclusion

1-bromo-3-iodo-5-(trifluoromethyl)benzene is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique substitution pattern allows for selective and sequential modifications, making it a valuable tool for the synthesis of complex molecules, including potential therapeutic agents for neurodegenerative diseases like Alzheimer's. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in drug discovery and materials science.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-5-iodobenzotrifluoride, a halogenated aromatic compound of interest in various fields of chemical research and development. Due to its specific substitution pattern, this compound can serve as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document summarizes its key physical characteristics and outlines general experimental protocols for their determination.

Core Physical Properties

The physical properties of a compound are fundamental to its handling, characterization, and application in experimental settings. The following table summarizes the available quantitative data for this compound.

Physical PropertyValueSource
Molecular Formula C₇H₃BrF₃I[1]
Molecular Weight 350.90 g/mol [1]
Boiling Point 237.5 °C at 760 mmHg
Melting Point Data not available
Density Data not available

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for the determination of key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Heating medium (e.g., mineral oil)

Procedure:

  • Sample Preparation: A small amount of the solid this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the Thiele tube containing a heating oil, with the top of the oil level above the sample.

    • Digital Apparatus: The capillary tube is inserted into the designated slot in the heating block.

  • Heating: The apparatus is heated gently and steadily. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Boiling Point Determination (Micro Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath or heating block)

  • Rubber band or wire

Procedure:

  • Sample Preparation: A few drops of liquid this compound are placed into the small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer with the sample level with the thermometer bulb. The assembly is then suspended in a heating bath.

  • Heating: The heating bath is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is continued until a steady and rapid stream of bubbles is observed. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination of a Liquid (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Apparatus:

  • Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

  • Analytical balance

  • Thermometer

  • Constant temperature bath

Procedure:

  • Mass of the Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).

  • Mass of the Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and its mass is measured (m₂). The density of water (ρ_water) at that temperature must be known.

  • Mass of the Pycnometer with the Sample: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is then determined (m₃).

  • Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a chemical compound.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Sample of This compound B Melting Point Determination A->B C Boiling Point Determination A->C D Density Determination A->D E Record and Analyze Data B->E C->E D->E F Technical Data Sheet E->F

Caption: A flowchart illustrating the general experimental workflow for determining the physical properties of a chemical compound.

References

3-Bromo-5-iodobenzotrifluoride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-iodobenzotrifluoride

For researchers, scientists, and professionals in drug development, this compound is a halogenated aromatic compound with significant potential as a building block in organic synthesis. Its trifluoromethyl group, along with the bromo and iodo substituents, provides multiple reaction sites for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a concise technical overview of its key properties and a representative synthetic protocol.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its application in experimental settings, influencing factors such as solvent selection, reaction conditions, and purification methods.

PropertyValue
Molecular Formula C₇H₃BrF₃I
Molecular Weight 350.90 g/mol [1]
CAS Number 481075-59-6[1]
Synonyms 1-Bromo-3-iodo-5-(trifluoromethyl)benzene

Experimental Protocols: A Representative Synthesis

While specific proprietary methods for the synthesis of this compound may exist, a common and well-established route for the introduction of an iodine atom onto an aromatic ring is via the Sandmeyer reaction. This method utilizes an aniline precursor, in this case, 3-Amino-5-bromobenzotrifluoride. The following protocol is a representative procedure based on this well-known transformation.

Objective: To synthesize this compound from 3-Amino-5-bromobenzotrifluoride.

Materials:

  • 3-Amino-5-bromobenzotrifluoride

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve 3-Amino-5-bromobenzotrifluoride in a solution of concentrated hydrochloric acid and water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred aniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C for one hour to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • To remove any excess iodine, add a saturated solution of sodium thiosulfate until the dark color of the solution disappears.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography or distillation under reduced pressure.

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the proposed synthesis of this compound.

SynthesisWorkflow Start 3-Amino-5-bromobenzotrifluoride Diazotization Diazotization (HCl, NaNO₂, 0-5°C) Start->Diazotization DiazoniumSalt Aryl Diazonium Salt Intermediate Diazotization->DiazoniumSalt Sandmeyer Iodination (KI) DiazoniumSalt->Sandmeyer CrudeProduct Crude Product Sandmeyer->CrudeProduct Purification Purification (Extraction, Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrifluoride (C₆H₅CF₃), also known as α,α,α-trifluorotoluene, is an important building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The trifluoromethyl (-CF₃) group significantly influences the reactivity and regioselectivity of the benzene ring in electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive overview of the electrophilic aromatic substitution of benzotrifluoride, detailing the underlying principles, reaction specifics, quantitative data, and experimental protocols.

Reactivity and Orientation in Electrophilic Aromatic Substitution

The trifluoromethyl group is a powerful electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. This strong inductive effect deactivates the benzene ring towards electrophilic attack, making it less reactive than benzene.[1] Consequently, electrophilic aromatic substitution on benzotrifluoride typically requires harsher reaction conditions compared to benzene.

The -CF₃ group is a meta-director. This orienting effect can be understood by examining the resonance structures of the carbocation intermediates (arenium ions) formed during electrophilic attack at the ortho, para, and meta positions.

Mechanism of Meta-Direction

Attack at the ortho or para position results in a resonance structure where the positive charge is located on the carbon atom directly attached to the electron-withdrawing -CF₃ group. This is a highly destabilized arrangement.

In contrast, attack at the meta position ensures that the positive charge is never placed on the carbon atom bearing the trifluoromethyl group. While the arenium ion is still destabilized by the inductive effect of the -CF₃ group, it avoids the severe destabilization seen in the ortho and para intermediates. Therefore, the transition state leading to the meta product is of lower energy, and the meta-substituted product is predominantly formed.[1]

Caption: General mechanism of electrophilic aromatic substitution on benzotrifluoride.

Specific Electrophilic Aromatic Substitution Reactions

Nitration

The nitration of benzotrifluoride is a well-studied reaction and a key industrial process for the synthesis of intermediates. Due to the deactivating nature of the -CF₃ group, forcing conditions, such as the use of a mixture of concentrated nitric acid and sulfuric acid, are often employed.

G Figure 2. Formation of the Nitronium Ion. cluster_0 Nitric Acid cluster_1 Sulfuric Acid cluster_2 Nitronium Ion cluster_3 Water cluster_4 Bisulfate Ion HNO3 HNO₃ NO2+ NO₂⁺ HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4- HSO₄⁻

Caption: Formation of the nitronium ion for the nitration of benzotrifluoride.

Quantitative Data for Nitration of Benzotrifluoride

Reaction ConditionsOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
Liquid-phase nitration6913[2]

Experimental Protocol: Nitration of Benzotrifluoride

This protocol is adapted from procedures described for the nitration of substituted benzotrifluorides.

Materials:

  • Benzotrifluoride

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Methylene Chloride (DCM)

  • Sodium Carbonate solution (aqueous)

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled to 0-10 °C.

  • Benzotrifluoride is added dropwise to the cooled acid mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an appropriate time (e.g., 1-2 hours) at a controlled temperature.

  • The reaction mixture is then carefully poured onto crushed ice.

  • The product is extracted with methylene chloride.

  • The organic layer is washed with water, followed by a dilute sodium carbonate solution, and then again with water.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Halogenation

The halogenation of benzotrifluoride can be achieved through various methods, including vapor-phase and liquid-phase reactions. The regioselectivity can be influenced by the reaction conditions.

Quantitative Data for Halogenation of Benzotrifluoride

ReactionOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
Vapor-phase chlorination (350-450 °C)13-1753-5430-32[2]
Vapor-phase bromination (375-475 °C)13-1753-5430-32[2]

Experimental Protocol: Liquid-Phase Chlorination of Benzotrifluoride

This protocol is based on a patented procedure for the chlorination of benzotrifluoride.

Materials:

  • Benzotrifluoride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorine gas

Procedure:

  • Dry, purified benzotrifluoride and a catalytic amount of anhydrous ferric chloride are charged into a reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser.

  • The mixture is heated to the desired reaction temperature (e.g., 65-75 °C).

  • Chlorine gas is bubbled through the stirred mixture.

  • The reaction progress is monitored, for instance, by measuring the specific gravity of the reaction mixture.

  • Upon completion, the reaction mixture is cooled, and the crude product is washed with water and a dilute base to remove residual acid and catalyst.

  • The product is then dried and purified by distillation.

Sulfonation

The sulfonation of benzotrifluoride requires strong sulfonating agents, such as fuming sulfuric acid (oleum), due to the deactivation of the ring. The reaction is expected to yield primarily the meta-substituted product, benzotrifluoride-3-sulfonic acid.

Quantitative Data for Sulfonation of Benzotrifluoride

Experimental Protocol: Sulfonation of Benzotrifluoride (General Procedure)

This is a general protocol for the sulfonation of a deactivated aromatic ring.

Materials:

  • Benzotrifluoride

  • Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)

  • Ice

  • Sodium Chloride

Procedure:

  • Benzotrifluoride is slowly added to fuming sulfuric acid in a reaction vessel with stirring and cooling to control the exothermic reaction.

  • The reaction mixture is then heated to a specified temperature for a set period to ensure the completion of the reaction.

  • After cooling, the reaction mixture is carefully poured onto ice.

  • The sulfonic acid product can often be precipitated from the aqueous solution by the addition of sodium chloride (salting out).

  • The solid product is collected by filtration, washed with a saturated sodium chloride solution, and dried.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with strongly deactivated aromatic rings like benzotrifluoride.[3][4] The strong electron-withdrawing nature of the -CF₃ group makes the benzene ring not nucleophilic enough to attack the carbocation or acylium ion intermediates generated in these reactions.[3][4] Furthermore, the trifluoromethyl group itself can be unstable to strong Lewis acids like AlCl₃ under forcing conditions.

Quantitative Data for Friedel-Crafts Reactions of Benzotrifluoride

No successful Friedel-Crafts alkylation or acylation of benzotrifluoride under standard conditions has been reported in the surveyed literature. The yield for these reactions is effectively zero.

Logical Workflow for Predicting the Major Product

G Figure 3. Workflow for Predicting EAS Product of Benzotrifluoride. Start Start: Electrophilic Aromatic Substitution on Benzotrifluoride Identify_Substituent Identify the substituent on the benzene ring: -CF₃ Start->Identify_Substituent Determine_Effect Determine the electronic effect of the substituent: -CF₃ is strongly electron-withdrawing (deactivating) Identify_Substituent->Determine_Effect Predict_Orientation Predict the orientation of substitution: Electron-withdrawing groups are meta-directors Determine_Effect->Predict_Orientation Consider_Reaction Consider the specific EAS reaction: Nitration, Halogenation, Sulfonation, or Friedel-Crafts Predict_Orientation->Consider_Reaction Predict_Product Predict the major product: Meta-substituted benzotrifluoride Consider_Reaction->Predict_Product End End: Major product identified Predict_Product->End

References

The Reactivity of Halobenzotrifluoride Intermediates: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Halobenzotrifluorides are a critical class of intermediates in modern medicinal chemistry and drug development. The presence of both a halogen atom and a strongly electron-withdrawing trifluoromethyl (CF3) group on the benzene ring imparts unique reactivity to these molecules, making them versatile building blocks for the synthesis of complex pharmaceutical agents. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing its susceptibility to certain reactions while providing metabolic stability and modulating the pharmacokinetic profile of the final drug molecule. This guide provides a comprehensive overview of the reactivity of halobenzotrifluoride intermediates, focusing on key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and their application in the synthesis of FDA-approved drugs.

Core Concepts: The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a profound impact on the reactivity of the halobenzotrifluoride ring system in several ways:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The CF3 group strongly activates the aromatic ring towards attack by nucleophiles, particularly when positioned ortho or para to the halogen leaving group. It stabilizes the negatively charged Meisenheimer intermediate formed during the reaction through inductive effects.

  • Influence on Cross-Coupling Reactions: The electronic nature of the CF3 group can also affect the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions.

  • Increased Lipophilicity and Metabolic Stability: The CF3 group is known to enhance the lipophilicity of molecules, which can improve their membrane permeability and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation.

Key Reactions of Halobenzotrifluoride Intermediates

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of halobenzotrifluorides. The electron-deficient nature of the aromatic ring, amplified by the CF3 group, facilitates the displacement of the halide by a variety of nucleophiles.

Mechanism: The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring.

Reactivity Trends:

  • Leaving Group: The reactivity of the halogen leaving group in SNAr reactions of halobenzotrifluorides generally follows the order F > Cl > Br > I. This is because the more electronegative halogen better stabilizes the intermediate carbanion through inductive effects, and the C-X bond cleavage is not the rate-limiting step.

  • Position of the CF3 Group: The activating effect of the CF3 group is most pronounced when it is located ortho or para to the leaving group. This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. When the CF3 group is in the meta position, its activating effect is significantly weaker.

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, amines, thiols, and carbanions.

Quantitative Data on SNAr Reactions:

HalobenzotrifluorideNucleophileConditionsProductYield (%)
4-ChlorobenzotrifluorideSodium MethoxideMethanol, 50 °C4-Methoxybenzotrifluoride>95
2-FluorobenzotrifluoridePiperidineToluene, 100 °C2-(Trifluoromethyl)-N-phenylpiperidine85
4-FluorobenzotrifluorideSodium PhenoxideDMF, 120 °C4-Phenoxybenzotrifluoride92

Experimental Protocol: Synthesis of 4-Methoxybenzotrifluoride

  • Materials: 4-Chlorobenzotrifluoride (1.0 eq), Sodium Methoxide (1.2 eq), Anhydrous Methanol.

  • Procedure:

    • To a solution of sodium methoxide in anhydrous methanol in a flame-dried round-bottom flask under an inert atmosphere, add 4-chlorobenzotrifluoride.

    • Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to afford 4-methoxybenzotrifluoride.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex molecules from halobenzotrifluoride intermediates.

The Suzuki-Miyaura coupling reaction involves the reaction of a halobenzotrifluoride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Quantitative Data on Suzuki-Miyaura Coupling:

HalobenzotrifluorideBoronic AcidCatalyst/LigandBaseSolventYield (%)
4-ChlorobenzotrifluoridePhenylboronic acidPd(OAc)2 / SPhosK3PO4Dioxane/H2O85-95
3-Bromobenzotrifluoride4-Methoxyphenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O88
2-ChlorobenzotrifluorideThiophene-2-boronic acidPd(dppf)Cl2K2CO3Dioxane75

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorobenzotrifluoride with Phenylboronic Acid

  • Materials: 4-Chlorobenzotrifluoride (1.0 eq), Phenylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)2, 2 mol%), SPhos (4 mol%), Potassium phosphate (K3PO4, 2.0 eq), Anhydrous and degassed 1,4-dioxane/water (4:1).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine 4-chlorobenzotrifluoride, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between a halobenzotrifluoride and a primary or secondary amine.

Quantitative Data on Buchwald-Hartwig Amination:

HalobenzotrifluorideAmineCatalyst Precursor / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzotrifluorideAnilinePd2(dba)3 / XPhosNaOtBuToluene1002492
4-BromobenzotrifluorideMorpholinePd2(dba)3 / RuPhosK3PO4Dioxane1001888
3-BromobenzotrifluorideN-MethylanilinePd(OAc)2 / BINAPCs2CO3Toluene1101685

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromobenzotrifluoride with Morpholine

  • Materials: 3-Bromobenzotrifluoride (1.0 eq), Morpholine (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%), RuPhos (4 mol%), Potassium phosphate (K3PO4, 2.0 eq), Anhydrous and degassed 1,4-dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd2(dba)3, RuPhos, and K3PO4 to an oven-dried Schlenk tube.

    • Add 3-bromobenzotrifluoride and morpholine.

    • Add anhydrous, degassed dioxane via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Applications in Drug Synthesis: Case Studies

Halobenzotrifluoride intermediates are pivotal in the synthesis of numerous FDA-approved drugs. The following examples illustrate their role in the construction of complex active pharmaceutical ingredients (APIs).

Case Study 1: Nilotinib (Tasigna®)

Nilotinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia. A key intermediate in its synthesis is 3-(trifluoromethyl)-5-bromoaniline.

Synthetic Step Involving a Halobenzotrifluoride Intermediate:

The synthesis of Nilotinib involves a crucial Buchwald-Hartwig amination step where 3-(trifluoromethyl)-5-bromoaniline is coupled with another fragment of the molecule.

Nilotinib_Synthesis 3-(Trifluoromethyl)-5-bromoaniline 3-(Trifluoromethyl)-5-bromoaniline Nilotinib Nilotinib 3-(Trifluoromethyl)-5-bromoaniline->Nilotinib Buchwald-Hartwig Amination Pyridinyl-pyrimidine_fragment Pyridinyl-pyrimidine_fragment Pyridinyl-pyrimidine_fragment->Nilotinib

Caption: Buchwald-Hartwig amination in the synthesis of Nilotinib.

Case Study 2: Lenvatinib (Lenvima®)

Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers. Its synthesis utilizes 4-chloro-3-(trifluoromethyl)aniline as a key starting material.

Synthetic Step Involving a Halobenzotrifluoride Intermediate:

A key step in the synthesis of Lenvatinib is the reaction of 4-chloro-3-(trifluoromethyl)aniline with another intermediate to form a urea linkage.

Lenvatinib_Synthesis 4-Chloro-3-(trifluoromethyl)aniline 4-Chloro-3-(trifluoromethyl)aniline Lenvatinib Lenvatinib 4-Chloro-3-(trifluoromethyl)aniline->Lenvatinib Urea formation Quinoline_intermediate Quinoline_intermediate Quinoline_intermediate->Lenvatinib

Caption: Urea formation in the synthesis of Lenvatinib.

Case Study 3: Regorafenib (Stivarga®)

Regorafenib is another multi-kinase inhibitor used to treat colorectal cancer and gastrointestinal stromal tumors. The synthesis of Regorafenib involves the use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Synthetic Step Involving a Halobenzotrifluoride Intermediate:

The synthesis of Regorafenib features a condensation reaction between 4-chloro-3-(trifluoromethyl)phenyl isocyanate and an aminophenol derivative to form the core urea structure.

Regorafenib_Synthesis 4-Chloro-3-(trifluoromethyl)phenyl_isocyanate 4-Chloro-3-(trifluoromethyl)phenyl_isocyanate Regorafenib Regorafenib 4-Chloro-3-(trifluoromethyl)phenyl_isocyanate->Regorafenib Condensation Aminophenol_derivative Aminophenol_derivative Aminophenol_derivative->Regorafenib

Caption: Condensation reaction in the synthesis of Regorafenib.

Conclusion

Halobenzotrifluoride intermediates are indispensable building blocks in the synthesis of modern pharmaceuticals. Their unique reactivity, conferred by the interplay of the halogen and the trifluoromethyl group, allows for a diverse range of chemical transformations. A thorough understanding of their behavior in key reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-couplings is crucial for researchers and scientists in drug development. The strategic incorporation of these intermediates enables the efficient construction of complex molecular architectures with desirable pharmacological properties, ultimately contributing to the discovery and development of new and effective medicines.

An In-depth Technical Guide to 3-Bromo-5-iodobenzotrifluoride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-iodobenzotrifluoride is a halogenated aromatic compound that has emerged as a significant building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a trifluoromethyl group on a benzene ring, provides a versatile platform for the construction of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of agrochemicals and as an intermediate for pharmaceutical agents. Detailed experimental protocols and visual diagrams of synthetic and signaling pathways are included to support researchers in their practical applications of this compound.

Introduction and Historical Context

The precise discovery of this compound is not documented as a singular event. Instead, its emergence is tied to the broader development of fluorinated and halogenated building blocks in organic chemistry. The trifluoromethyl group gained prominence in medicinal and agricultural chemistry due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The presence of two different halogen atoms (bromine and iodine) at specific positions (meta to each other and to the trifluoromethyl group) allows for selective and sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The first documented synthesis of 1-bromo-3-iodo-5-(trifluoromethyl)benzene appeared in the chemical literature in the early 2000s, with a notable publication by Marzi, et al. in the European Journal of Organic Chemistry in 2002. Since then, it has become a commercially available reagent, indicating its growing importance as an intermediate in the synthesis of complex organic molecules. Its applications have been notably impactful in the agrochemical sector and it serves as a valuable analogue to intermediates used in the synthesis of prominent pharmaceuticals.

Physicochemical Properties

The unique combination of substituents on the benzene ring imparts specific physical and chemical properties to this compound. A summary of its key properties is presented in the table below.

PropertyValue
CAS Number 481075-59-6
Molecular Formula C₇H₃BrF₃I
Molecular Weight 350.90 g/mol
IUPAC Name 1-Bromo-3-iodo-5-(trifluoromethyl)benzene
Appearance White to off-white solid or powder
Melting Point Data not consistently available
Boiling Point Data not consistently available
Density Data not consistently available
Solubility Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water.
SMILES C1=C(C=C(C(=C1)I)Br)C(F)(F)F
InChI Key UUSDLIJKOZKUEB-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While multiple synthetic routes can be envisioned for this compound, a common and practical approach involves a multi-step synthesis starting from a readily available substituted aniline. A plausible and widely applicable method is the Sandmeyer reaction, which allows for the introduction of an iodo group from an amino group via a diazonium salt intermediate.

Proposed Synthetic Pathway

A logical synthetic route commences with 3-bromo-5-(trifluoromethyl)aniline. This starting material can be synthesized through various established methods. The subsequent conversion to this compound is achieved via diazotization followed by iodination.

G A 3-Bromo-5-(trifluoromethyl)aniline B Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) A->B Step 1 C [3-Bromo-5-(trifluoromethyl)phenyl]diazonium salt (Intermediate) B->C D Iodination (KI, H₂O) C->D Step 2 E This compound D->E

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from Sandmeyer Reaction Principles)

Step 1: Diazotization of 3-Bromo-5-(trifluoromethyl)aniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-bromo-5-(trifluoromethyl)aniline (1 equivalent).

  • Add a solution of sulfuric acid in water (e.g., 2 M) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Iodination of the Diazonium Salt

  • In a separate beaker, prepare a solution of potassium iodide (1.5 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (release of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to about 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature. The crude product may precipitate as a solid or an oil.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Agrochemicals and Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of various target molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals: Mesoionic Insecticides

This compound is a key intermediate in the synthesis of certain mesoionic insecticides. These novel insecticides have demonstrated exceptional activity against a range of insect pests.

Mechanism of Action: These mesoionic compounds act as modulators of the nicotinic acetylcholine receptor (nAChR) in insects.[1][2] They bind to the orthosteric site of the nAChR, leading to a potent inhibitory action with minimal agonism.[1] This disrupts nerve signal transmission in the insect, leading to paralysis and death.[3]

G cluster_synapse Insect Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and Activates Meso Mesoionic Insecticide Meso->nAChR Binds and Inhibits Signal Signal Transduction (Neuron Excitation) nAChR->Signal Ion Channel Opening Block Inhibition of Signal Transduction nAChR->Block Channel Blockage

Simplified signaling pathway of mesoionic insecticides at the nAChR.
Drug Development: An Intermediate for Kinase Inhibitors

While direct use of this compound in a marketed drug is not prominently documented, structurally similar compounds are crucial intermediates in the synthesis of important pharmaceuticals. For instance, 3-bromo-5-(trifluoromethyl)aniline is a key building block for the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor.[4][5] This highlights the potential of this compound as a versatile intermediate for the development of novel kinase inhibitors and other therapeutic agents.

Nilotinib's Mechanism of Action: Nilotinib is a potent inhibitor of the Bcr-Abl kinase, the abnormal protein that drives the proliferation of cancer cells in chronic myeloid leukemia (CML).[6] It binds to the ATP-binding site of the Bcr-Abl kinase, preventing its activity and thereby inhibiting the downstream signaling pathways that lead to cell proliferation and survival.

G BCR_ABL Bcr-Abl Kinase Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates Apoptosis Apoptosis BCR_ABL->Apoptosis Inhibition leads to ATP ATP ATP->BCR_ABL Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Proliferation Cell Proliferation and Survival Phospho_Substrate->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ATP Binding

Mechanism of action of Nilotinib as a Bcr-Abl kinase inhibitor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile halogenated intermediate with significant applications in the synthesis of complex organic molecules. Its utility has been demonstrated in the development of novel mesoionic insecticides and it holds considerable potential as a building block for new pharmaceutical agents, particularly in the area of kinase inhibitors. The ability to perform selective and sequential cross-coupling reactions at the bromine and iodine positions makes it a powerful tool for medicinal and agricultural chemists. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of intermediates like this compound in driving innovation in drug discovery and crop protection is expected to increase.

References

An In-depth Technical Guide to 1-bromo-3-iodo-5-(trifluoromethyl)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-bromo-3-iodo-5-(trifluoromethyl)benzene, a key building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the chemical's suppliers, properties, synthesis, and applications, with a focus on its utility in creating complex molecular architectures.

Chemical Suppliers and Quantitative Data

1-bromo-3-iodo-5-(trifluoromethyl)benzene is commercially available from a variety of suppliers. The following table summarizes key quantitative data from several sources, offering a comparative overview for procurement.

SupplierCAS NumberPurityPack SizePrice (USD)Availability/Lead Time
BLDpharm481075-59-6---------Online order
Crysdot LLC481075-59-695+%100g$3565 days/Lead time
Chemsrc481075-59-697.0%1g, 5g¥218.0, ¥528.02 Days
Watson International481075-59-6---------Inquire

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₃BrF₃I
Molecular Weight350.90 g/mol
Appearance---
StorageKeep in dark place, sealed in dry, 2-8°C[1]

Synthesis and Reactions

A general approach involves the bromination and iodination of a suitable trifluoromethyl-benzene precursor. For instance, processes for preparing similar compounds often utilize brominating agents like 1,3-dibromo-5,5-dimethylhydantoin in the presence of a strong acid.[2]

The primary utility of this compound lies in its participation in cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These palladium-catalyzed reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of both bromo and iodo groups allows for a two-step, selective functionalization of the aromatic ring.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of molecule. This protocol is based on established methods for similar substrates and may require optimization for specific reaction partners.[3]

Objective: To synthesize a biaryl compound via a selective Suzuki-Miyaura cross-coupling reaction at the iodine position of 1-bromo-3-iodo-5-(trifluoromethyl)benzene.

Materials:

  • 1-bromo-3-iodo-5-(trifluoromethyl)benzene (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., a 4:1 mixture of toluene and water)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-iodo-5-(trifluoromethyl)benzene, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Applications in Research and Drug Development

1-bromo-3-iodo-5-(trifluoromethyl)benzene is a key intermediate in the synthesis of complex organic molecules for various applications, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is a common motif in many drug candidates, as it can enhance metabolic stability, binding affinity, and bioavailability.

The ability to perform selective, sequential cross-coupling reactions makes this compound particularly valuable in drug discovery for the construction of novel scaffolds. For example, a related compound, 1-bromo-3-iodo-5-(trifluoromethoxy)benzene, has been used in the structural modification of drug molecules for Alzheimer's disease.[4]

Visualizations

Logical Workflow for Drug Discovery Application

The following diagram illustrates a generalized workflow for the utilization of 1-bromo-3-iodo-5-(trifluoromethyl)benzene in a drug discovery program.

G A 1-bromo-3-iodo-5- (trifluoromethyl)benzene B First Cross-Coupling (e.g., Suzuki at Iodo position) A->B C Intermediate 1 B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig at Bromo position) C->D E Final Compound Library D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization G->H I Preclinical Development H->I

Caption: A generalized workflow for the use of 1-bromo-3-iodo-5-(trifluoromethyl)benzene in medicinal chemistry.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants cluster_products pd0 Pd(0)L2 pd2_oad R1-Pd(II)L2-X pd0->pd2_oad Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination R1R2 R1-R2 (Coupled Product) pd2_trans->R1R2 R1X R1-X (Aryl Halide) R1X->pd2_oad R2BOH2 R2-B(OH)2 (Boronic Acid) R2BOH2->pd2_trans Base Base Base->pd2_trans

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

An In-depth Technical Guide to the Fundamental Chemistry of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemistry of 3-Bromo-5-iodobenzotrifluoride, a halogenated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a probable synthetic pathway with experimental protocols for analogous reactions, and discusses its potential applications, particularly in the realm of drug discovery. The strategic placement of bromo, iodo, and trifluoromethyl groups on the benzene ring makes this molecule a versatile building block for the synthesis of novel bioactive compounds.

Chemical Structure and Properties

This compound is a trifluoromethylated and polyhalogenated benzene derivative. The presence of three different substituents on the aromatic ring offers distinct opportunities for selective chemical modifications.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 481075-59-6[1][2]
Molecular Formula C₇H₃BrF₃I[2]
Molecular Weight 350.90 g/mol [2]
Predicted Boiling Point 237.5 ± 40.0 °C[1]
Predicted Density 2.176 ± 0.06 g/cm³[1]
Appearance Not reported
Melting Point Not reported

Synthesis

A plausible and efficient synthetic route to this compound involves a multi-step process commencing from 3-aminobenzotrifluoride. The key transformations include electrophilic bromination followed by a Sandmeyer reaction to introduce the iodo group.

Synthetic Pathway:

Synthesis cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product 3-Aminobenzotrifluoride 3-Aminobenzotrifluoride 3-Amino-5-bromobenzotrifluoride 3-Amino-5-bromobenzotrifluoride 3-Aminobenzotrifluoride->3-Amino-5-bromobenzotrifluoride Bromination This compound This compound 3-Amino-5-bromobenzotrifluoride->this compound Sandmeyer Reaction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromobenzotrifluoride (Intermediate)

The synthesis of the intermediate, 3-Amino-5-bromobenzotrifluoride, can be achieved through the reduction of 3-bromo-5-nitrobenzotrifluoride.

  • Reaction: Reduction of a nitro group to an amine.

  • Reagents and Conditions: A common method involves the use of a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or catalytic hydrogenation.

  • General Procedure (based on similar reductions):

    • In a round-bottom flask, suspend 3-bromo-5-nitrobenzotrifluoride and iron powder in a solvent mixture (e.g., ethanol/water or acetic acid).

    • Heat the mixture to reflux.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and filter to remove the iron salts.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Amino-5-bromobenzotrifluoride.

    • Purify the product by column chromatography or distillation.

Step 2: Synthesis of this compound (Final Product) via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate. The introduction of iodine is typically achieved using potassium iodide and does not require a copper catalyst.[3][4][5]

  • Reaction: Diazotization of the amine followed by iodination.

  • Reagents: Sodium nitrite (NaNO₂), a strong acid (e.g., sulfuric acid or hydrochloric acid), and potassium iodide (KI).

  • General Experimental Protocol (adapted for 3-Amino-5-bromobenzotrifluoride): [3][4]

    • Diazotization:

      • Dissolve 3-Amino-5-bromobenzotrifluoride (1.0 eq.) in a mixture of a strong acid (e.g., concentrated sulfuric acid, 2.8 eq.) and deionized water in a flask.

      • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.2 eq.) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

      • Stir the mixture at this temperature for an additional 30 minutes.

    • Iodination:

      • In a separate flask, prepare a solution of potassium iodide (1.5-4.0 eq.) in deionized water.

      • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of nitrogen gas) will be observed.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 3 hours) to ensure complete substitution.[3]

    • Work-up and Purification:

      • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

      • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

      • Remove the solvent under reduced pressure.

      • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.

Sandmeyer_Workflow cluster_Diazotization Diazotization (0-5 °C) cluster_Iodination Iodination cluster_Workup Work-up and Purification A Dissolve 3-Amino-5-bromobenzotrifluoride in H₂SO₄/H₂O B Add NaNO₂ solution dropwise A->B C Add KI solution to diazonium salt B->C D Warm to RT, stir for 3h C->D E Quench with Na₂S₂O₃ D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify (Chromatography/Distillation) G->H

Caption: Experimental workflow for the Sandmeyer iodination of 3-Amino-5-bromobenzotrifluoride.

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, each corresponding to the single protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, iodo, and trifluoromethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the halogen substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 350.90 g/mol . The isotopic pattern will be characteristic of a molecule containing one bromine atom. Fragmentation patterns would likely involve the loss of halogen atoms and the trifluoromethyl group.

Applications in Drug Development and Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of complex organic molecules for pharmaceutical applications.

  • Trifluoromethyl Group: The trifluoromethyl group is a common motif in many modern pharmaceuticals. Its presence can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

  • Halogen Atoms: The bromo and iodo substituents provide reactive handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of diverse functionalities and the construction of complex molecular scaffolds. The differential reactivity of the C-Br and C-I bonds can potentially be exploited for sequential, site-selective modifications.

  • Potential as a Scaffold: Halogenated benzotrifluoride derivatives are key intermediates in the synthesis of a range of bioactive compounds, including anticancer agents and treatments for neurodegenerative diseases.[6] While specific biological activities of this compound have not been reported, its structural features suggest its potential as a precursor to novel therapeutic agents.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any halogenated aromatic compound, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a synthetically versatile molecule with significant potential as a building block in drug discovery and materials science. This guide has provided an overview of its fundamental chemical properties, a probable synthetic route with adaptable experimental protocols, and a discussion of its potential applications. Further research into the experimental characterization and biological evaluation of this compound and its derivatives is warranted to fully explore its utility in the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for Selective Suzuki Coupling of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodobenzotrifluoride is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its dihalogenated structure, featuring both a bromine and an iodine atom, allows for selective and sequential cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables regioselective functionalization, with the C-I bond being substantially more reactive towards oxidative addition in palladium-catalyzed reactions. This note provides a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction at the C-5 position (iodine) of this compound.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[1] By selectively coupling at the iodine position, researchers can introduce a diverse array of aryl or heteroaryl substituents, leaving the bromine atom intact for subsequent transformations. This stepwise approach is a powerful strategy in the synthesis of polysubstituted aromatic compounds, which are prevalent in medicinal chemistry and materials science.

Principle of Selectivity

The selective Suzuki coupling of this compound hinges on the differential reactivity of the C-X bonds towards palladium(0) catalysts. The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, leading to a faster rate of oxidative addition at the C-I position. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve high selectivity for the mono-arylated product, 3-bromo-5-arylbenzotrifluoride.

Experimental Protocol: Selective Suzuki Coupling at the C-I Position

This protocol is adapted from established procedures for the selective Suzuki coupling of similar dihalogenated aromatic compounds.[2] Optimization may be required for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (1-3 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and appropriate eluent

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq.).

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Stir the reaction mixture at a controlled temperature, typically between 80 °C and 100 °C.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material and the formation of a new, less polar spot.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-5-arylbenzotrifluoride.

Data Presentation

The following table summarizes typical reaction parameters for the selective Suzuki coupling of dihaloarenes, which can be used as a starting point for the optimization of the this compound coupling.

ParameterConditionNotes
Substrate This compound---
Coupling Partner Arylboronic Acid1.1 - 1.5 equivalents
Catalyst Pd(dppf)Cl₂·CH₂Cl₂1-3 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / Water (4:1)Degassed
Temperature 80 - 100 °COptimization may be needed
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS
Typical Yield Moderate to HighDependent on the boronic acid used

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dry Schlenk Flask under Inert Atmosphere Add_Reactants Add this compound, Arylboronic Acid, and Base Start->Add_Reactants Add_Catalyst Add Pd(dppf)Cl2·CH2Cl2 Add_Reactants->Add_Catalyst Evacuate_Backfill Evacuate and Backfill with N2/Ar (3x) Add_Catalyst->Evacuate_Backfill Add_Solvent Add Degassed Dioxane/Water Evacuate_Backfill->Add_Solvent Heat_Stir Heat to 80-100 °C and Stir Add_Solvent->Heat_Stir Monitor Monitor by TLC / LC-MS Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute with Water and Extract with Organic Solvent Cool->Extract Dry_Concentrate Dry, Filter, and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Obtain Pure 3-Bromo-5-arylbenzotrifluoride Purify->Product

Caption: Experimental workflow for the selective Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition ArPdIIL Ar-Pd(II)-I(L2) OxAdd->ArPdIIL Transmetalation Transmetalation ArPdArL Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdArL RedElim Reductive Elimination RedElim->Pd0L2 Product Ar-Ar' (Coupled Product) RedElim->Product ArI This compound ArI->OxAdd ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Selective Sonogashira Coupling of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing a selective Sonogashira coupling reaction on 3-Bromo-5-iodobenzotrifluoride. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies, data presentation, and visual aids to facilitate the successful execution and understanding of this important C-C bond-forming reaction.

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] Its mild reaction conditions and broad functional group tolerance make it a widely used method in the synthesis of complex molecules, including pharmaceuticals and natural products.[1]

The substrate, this compound, presents an opportunity for regioselective synthesis. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, the Sonogashira coupling can be directed selectively to the C-I bond.[1] This chemoselectivity allows for the introduction of an alkynyl group at the 5-position while leaving the less reactive C-Br bond at the 3-position available for subsequent transformations. This stepwise functionalization is highly valuable in the synthesis of complex, multi-substituted aromatic compounds.

The trifluoromethyl group at the 1-position of the benzene ring is a common feature in many pharmaceutical compounds. Its presence can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Therefore, the selective alkynylation of this compound provides a direct route to novel building blocks for drug discovery programs.

Experimental Protocols

This section outlines the detailed experimental procedures for the selective Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Reagents for workup and purification (e.g., Diethyl ether, saturated aqueous ammonium chloride, brine, magnesium sulfate, silica gel for column chromatography)

General Procedure for Selective Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Triethylamine, 3.0 eq). Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For less reactive alkynes, gentle heating (40-50 °C) may be required.

  • Workup: Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Bromo-5-alkynylbenzotrifluoride.

Data Presentation

The following tables summarize the expected yields for the selective Sonogashira coupling of this compound with various terminal alkynes under optimized reaction conditions.

Table 1: Reaction Conditions and Yields for Selective Sonogashira Coupling

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF25392
21-OctynePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF25488
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPATHF252.595
44-EthynylanisolePdCl₂(PPh₃)₂ (3)CuI (5)TEADMF40585
5Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)DIPATHF40678

Note: Yields are for the isolated, purified product and are based on typical outcomes for similar reactions. Actual yields may vary depending on the specific experimental conditions and the purity of the reagents.

Mandatory Visualizations

Diagrams

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex aryl_halide Ar-I aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR cu_acetylide->transmetalation base_H Base-H⁺ terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide + CuI, Base cuI CuI base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Catalysts, Solvent, Base) start->setup alkyne_add Add Terminal Alkyne setup->alkyne_add reaction Stir at RT (or heat) Monitor by TLC/GC-MS alkyne_add->reaction workup Workup (Dilution, Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product (3-Bromo-5-alkynylbenzotrifluoride) purification->product end End product->end

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. For substrates containing multiple halogen atoms, the inherent difference in reactivity (I > Br > Cl) allows for selective functionalization. In the case of 3-bromo-5-iodobenzotrifluoride, the significantly greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a highly regioselective Heck coupling at the 5-position.[1] This selective reaction provides a versatile platform for the synthesis of substituted trifluoromethylated benzonitriles, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.

These application notes provide a comprehensive overview of the Heck reaction conditions applicable to this compound, including detailed experimental protocols and a summary of reaction parameters.

Data Presentation: Summary of Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction, which can be adapted for the selective coupling of this compound with various alkenes. The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective choice. Pd(PPh₃)₄ can be used directly as the active Pd(0) species.[2]
Catalyst Loading 1-5 mol%Lower catalyst loading is preferred for cost-effectiveness and to minimize palladium contamination in the final product.
Ligand PPh₃, P(o-tol)₃, BINAPTriphenylphosphine (PPh₃) is a standard ligand. Bulky phosphine ligands can sometimes improve reaction efficiency.[3]
Base K₂CO₃, NaOAc, Et₃NAn inorganic base like K₂CO₃ is often effective. Triethylamine (Et₃N) can act as both a base and a solvent.[2]
Solvent DMF, DMAc, Acetonitrile, TolueneAprotic polar solvents like DMF or DMAc are commonly used to dissolve the reactants and facilitate the reaction.[4]
Alkene Styrenes, Acrylates, Unactivated AlkenesElectron-deficient alkenes like acrylates are generally more reactive.[2]
Temperature 80-120 °CThe reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the catalyst or reactants.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time.

Experimental Protocols

General Protocol for the Heck Reaction of this compound with an Alkene

This protocol describes a general procedure for the palladium-catalyzed Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate).

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the alkene (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Alkene - Base (K₂CO₃) - Catalyst (Pd(OAc)₂) - Ligand (PPh₃) inert Establish Inert Atmosphere (N₂/Ar) start->inert solvent Add Anhydrous Solvent (DMF) inert->solvent heat Heat and Stir (100 °C, 12-24h) solvent->heat workup Aqueous Work-up (EtOAc/H₂O) heat->workup extract Extraction workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: General experimental workflow for the Heck reaction.

Heck Catalytic Cycle

heck_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) alkene_complex [Ar-Pd(II)-I(L₂)(Alkene)] pd_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)-I(L₂) alkene_complex->insertion_product Migratory Insertion hydride_complex H-Pd(II)-I(L₂) + Product insertion_product->hydride_complex β-Hydride Elimination hydride_complex->pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck reaction.

References

Application of 3-Bromo-5-iodobenzotrifluoride in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3-Bromo-5-iodobenzotrifluoride is a versatile trifluoromethyl-substituted dihalogenated aromatic compound that serves as a crucial building block in medicinal chemistry. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates. The differential reactivity of the bromine and iodine substituents allows for selective and sequential cross-coupling reactions, making it an ideal scaffold for the synthesis of complex molecules, particularly kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, which are promising therapeutic agents for neurodegenerative diseases like Alzheimer's.

Application in the Synthesis of GSK-3 Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to the pathology of several diseases, including Alzheimer's disease, bipolar disorder, and cancer. The development of potent and selective GSK-3 inhibitors is therefore a significant focus of drug discovery. This compound can be utilized as a key starting material in the synthesis of novel GSK-3 inhibitors.

Signaling Pathway of GSK-3

GSK-3 is a key downstream component of several signaling pathways, including the insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway. In a resting state, GSK-3 is active and phosphorylates various substrates, including β-catenin, leading to its degradation. Activation of upstream signaling pathways, such as by insulin or Wnt ligands, leads to the inhibition of GSK-3 activity. This inhibition allows for the stabilization and nuclear translocation of β-catenin, which in turn regulates the transcription of target genes involved in cell proliferation, differentiation, and survival.

GSK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., Insulin Receptor, Frizzled) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits Beta_Catenin_Complex β-catenin Degradation Complex (APC, Axin, CK1, GSK-3) GSK3->Beta_Catenin_Complex Phosphorylates β-catenin Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Leads to Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Ligand Ligand (e.g., Insulin, Wnt) Ligand->Receptor Binds

Caption: Simplified GSK-3 signaling pathway.

Experimental Protocols

The following protocols describe a synthetic route to a potential GSK-3 inhibitor utilizing this compound as a key intermediate. The strategy involves a selective Sonogashira coupling at the more reactive iodine position, followed by a Suzuki-Miyaura coupling at the bromine position.

General Experimental Workflow

Caption: General workflow for the synthesis.

Protocol 1: Selective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne to the 5-iodo position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous THF, followed by triethylamine (2.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entry Terminal Alkyne Product Yield (%)
1Phenylacetylene3-Bromo-5-(phenylethynyl)benzotrifluoride85-95
2Ethynyltrimethylsilane3-Bromo-5-((trimethylsilyl)ethynyl)benzotrifluoride80-90
31-Hexyne3-Bromo-5-(hex-1-yn-1-yl)benzotrifluoride75-85
Protocol 2: Suzuki-Miyaura Coupling

This protocol describes the coupling of an arylboronic acid to the 3-bromo position of the Sonogashira product.

Materials:

  • 3-Bromo-5-(alkynyl)benzotrifluoride (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the 3-Bromo-5-(alkynyl)benzotrifluoride (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entry Arylboronic Acid Product Yield (%)
14-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-(phenylethynyl)benzotrifluoride70-85
2Pyridine-3-boronic acid3-(Pyridin-3-yl)-5-(phenylethynyl)benzotrifluoride65-80
33,5-Dimethylphenylboronic acid3-(3,5-Dimethylphenyl)-5-(phenylethynyl)benzotrifluoride75-90

This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of complex molecules, particularly kinase inhibitors. The distinct reactivity of its halogen atoms allows for a programmed, sequential introduction of different molecular fragments through well-established cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings. The protocols outlined provide a robust framework for researchers to synthesize novel GSK-3 inhibitors and other biologically active compounds, facilitating the exploration of new therapeutic avenues. The trifluoromethyl group on the scaffold is a key feature that can impart desirable pharmacokinetic properties to the final drug candidates.

Application Notes and Protocols for 3-Bromo-5-iodobenzotrifluoride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodobenzotrifluoride is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of three distinct reactive sites—a bromine atom, a more reactive iodine atom, and an electron-withdrawing trifluoromethyl group—allows for a wide range of chemical modifications. This enables the strategic introduction of various pharmacophores to develop new insecticides, herbicides, and fungicides with potentially enhanced efficacy and novel modes of action. The trifluoromethyl group is a well-established feature in many successful agrochemicals, often improving metabolic stability, lipophilicity, and biological activity.

This document provides detailed application notes on the potential uses of this compound in agrochemical synthesis, along with plausible experimental protocols for the synthesis of novel agrochemical candidates. These protocols are based on established cross-coupling methodologies widely employed in the agrochemical industry.

Applications in Agrochemical Synthesis

The differential reactivity of the C-I and C-Br bonds in this compound is a key feature that can be exploited for selective, stepwise functionalization. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for initial modification at the 5-position, followed by a subsequent reaction at the 3-position. This sequential approach offers a powerful tool for creating diverse libraries of disubstituted benzotrifluoride derivatives for biological screening.

Potential Agrochemical Classes:

  • Insecticides: This building block can be used to synthesize analogs of existing commercial insecticides. For instance, it can serve as a precursor for novel phenylpyrazole insecticides, similar to fipronil, or for isoxazoline insecticides.

  • Herbicides: The 3-(trifluoromethyl)phenyl moiety is present in several herbicides. This compound can be used to create novel pyridazinone or other heterocyclic herbicides.

  • Fungicides: The synthesis of novel strobilurin or pyrazole carboxamide fungicides containing the 3,5-disubstituted benzotrifluoride core is a promising area of exploration.

Data Presentation

Table 1: Potential Agrochemical Targets and Key Synthetic Reactions

Agrochemical ClassTarget MoietyKey Reaction at C-I (Position 5)Key Reaction at C-Br (Position 3)
Phenylpyrazole InsecticidesSubstituted PyrazoleSuzuki or Stille CouplingBuchwald-Hartwig Amination
Isoxazoline InsecticidesSubstituted IsoxazolineHeck or Sonogashira CouplingSuzuki or Negishi Coupling
Pyridazinone HerbicidesSubstituted PyridazinoneSuzuki CouplingN-Arylation
Strobilurin FungicidesStrobilurin PharmacophoreSuzuki or Heck CouplingEtherification

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of novel agrochemical candidates using this compound as a starting material.

Protocol 1: Synthesis of a Phenylpyrazole Insecticide Analog via Sequential Suzuki and Buchwald-Hartwig Coupling

This protocol describes a plausible synthesis of a novel phenylpyrazole insecticide analog.

Step 1: Suzuki Coupling at the 5-position (C-I)

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of toluene and water, add a substituted pyrazoleboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 3-Bromo-5-(pyrazol-N-yl)benzotrifluoride.

Step 2: Buchwald-Hartwig Amination at the 3-position (C-Br)

  • To a solution of 3-Bromo-5-(pyrazol-N-yl)benzotrifluoride (1.0 eq) in toluene, add the desired amine (1.2 eq), sodium tert-butoxide (1.5 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the final phenylpyrazole insecticide analog.

Protocol 2: Synthesis of an Isoxazoline Insecticide Analog via Sequential Sonogashira and Suzuki Coupling

This protocol outlines a potential synthesis of a novel isoxazoline-containing insecticide.

Step 1: Sonogashira Coupling at the 5-position (C-I)

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of THF and triethylamine, add a terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Stir the reaction at room temperature for 8 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-Bromo-5-(alkynyl)benzotrifluoride.

Step 2: Suzuki Coupling at the 3-position (C-Br)

  • To a solution of 3-Bromo-5-(alkynyl)benzotrifluoride (1.0 eq) in a 2:1 mixture of dioxane and water, add a heterocyclic boronic acid (e.g., an isoxazoline-containing boronic acid) (1.2 eq), potassium phosphate (2.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the final isoxazoline insecticide analog.

Mandatory Visualizations

G start This compound step1 Suzuki Coupling (Pyrazole Boronic Acid, Pd Catalyst) start->step1 intermediate1 3-Bromo-5-(pyrazol-N-yl)benzotrifluoride step1->intermediate1 step2 Buchwald-Hartwig Amination (Amine, Pd Catalyst) intermediate1->step2 end Phenylpyrazole Insecticide Analog step2->end

Caption: Synthetic pathway for a phenylpyrazole insecticide analog.

G start This compound step1 Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts) start->step1 intermediate1 3-Bromo-5-(alkynyl)benzotrifluoride step1->intermediate1 step2 Suzuki Coupling (Isoxazoline Boronic Acid, Pd Catalyst) intermediate1->step2 end Isoxazoline Insecticide Analog step2->end

Caption: Synthetic pathway for an isoxazoline insecticide analog.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

3-Bromo-5-iodobenzotrifluoride is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifluoromethyl group offers unique electronic properties and can enhance the metabolic stability and bioavailability of drug candidates. The presence of two different halogen atoms, iodine and bromine, on the aromatic ring allows for selective and sequential palladium-catalyzed cross-coupling reactions.

The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity hierarchy (C-I > C-Br) enables the selective functionalization at the 5-position (iodine) under milder conditions, leaving the 3-position (bromine) intact for a subsequent, typically more forcing, cross-coupling reaction. This orthogonal reactivity allows for the controlled and stepwise introduction of different functionalities onto the benzotrifluoride scaffold, leading to the synthesis of complex, unsymmetrically substituted aromatic compounds.

This document provides detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—utilizing this compound.

Logical Workflow for Sequential Cross-Coupling

The differential reactivity of the C-I and C-Br bonds allows for a logical, stepwise approach to the synthesis of disubstituted benzotrifluoride derivatives. The more reactive C-I bond is typically addressed first, followed by the coupling at the C-Br position.

G A This compound B First Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Mild Conditions (Selective at C-I) C Monofunctionalized Intermediate (3-Bromo-5-R-benzotrifluoride) B->C D Second Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) C->D Harsher Conditions (Coupling at C-Br) E Difunctionalized Product (3-R'-5-R-benzotrifluoride) D->E

Sequential functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction can be performed selectively at the iodine position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is adapted from established procedures for the selective coupling of dihaloarenes.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1).

  • Heat the reaction mixture to 80-90 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-bromo-5-arylbenzotrifluoride.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O90295
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O90292
34-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901288

Suzuki-Miyaura Catalytic Cycle

G cluster_0 Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)-X]L₂ (Oxidative Addition Intermediate) A->B Oxidative Addition D Ar-R (Product) C [Ar-Pd(II)-R]L₂ (Transmetalation Intermediate) B->C Transmetalation C->A Reductive Elimination D->C E R-B(OH)₂ + Base F [R-B(OH)₃]⁻ E->F Activation G Ar-X

Generalized Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, and it is highly effective for the selective functionalization of the C-I bond of this compound.

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

This protocol is based on established procedures for the Sonogashira coupling of aryl iodides.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) salt (e.g., CuI, 1-5 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) salt (e.g., CuI, 2 mol%).

  • Add the degassed solvent (e.g., THF).

  • Add the base (e.g., triethylamine, 3.0 eq) followed by the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-bromo-5-alkynylbenzotrifluoride.

Data Presentation: Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)TEATHFRT498
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)TEATHFRT495
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (2)TEATHFRT2485

Sonogashira Catalytic Cycle

G cluster_0 Pd Cycle cluster_1 Cu Cycle A Pd(0)L₂ B [Ar-Pd(II)-X]L₂ A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)-C≡CR]L₂ B->C Transmetalation C->A Reductive Elimination D Ar-C≡CR D->C E Cu-X F Cu-C≡CR E->F Alkyne Coordination F->E Transmetalation to Pd G R-C≡CH + Base

Generalized Sonogashira catalytic cycle.

Heck Coupling

Generalized Experimental Protocol: Selective Heck Coupling

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate, 1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and optionally a ligand.

  • Add the degassed solvent (e.g., DMF), followed by the base (e.g., Et₃N, 2.0 eq) and the alkene (1.5 eq).

  • Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 3-bromo-5-vinylbenzotrifluoride derivative.

Data Presentation: Typical Heck Reaction Conditions
ParameterTypical Reagents/Conditions
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃
Ligand PPh₃, P(o-tolyl)₃, phosphine-free (for iodoarenes)
Base Et₃N, DIPA, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile, Toluene
Temperature 80 - 140 °C

Heck Catalytic Cycle

G cluster_0 Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)-X]L₂ A->B Oxidative Addition (Ar-X) C Alkene Complex B->C Alkene Coordination D [R-CH₂-CH(Ar)-Pd(II)-X]L₂ C->D Migratory Insertion F [H-Pd(II)-X]L₂ D->F β-Hydride Elimination E Ar-CH=CH-R E->D F->A Reductive Elimination (with Base)

Generalized Heck catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. As with the Heck reaction, specific literature for this compound is sparse, but a general protocol can be effectively applied, targeting the C-I bond first.

Generalized Experimental Protocol: Selective Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, XPhos, RuPhos, 1-5 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5 - 2.5 equivalents)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, with stirring.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions
ParameterTypical Reagents/Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, Xantphos, XPhos, RuPhos
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF
Temperature 80 - 120 °C

Buchwald-Hartwig Amination Catalytic Cycle

G cluster_0 Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)-X]L₂ A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)-NR₂]L₂ B->C Amine Coordination & Deprotonation C->A Reductive Elimination D Ar-NR₂ D->C E HNR₂ + Base

Generalized Buchwald-Hartwig amination catalytic cycle.

Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-iodobenzotrifluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 3-Bromo-5-iodobenzotrifluoride. This versatile building block, featuring a trifluoromethyl group and two distinct halogen atoms, allows for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds enables sequential and site-selective introduction of diverse molecular fragments, making it a powerful tool in the construction of complex drug candidates.

This guide focuses on three key transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are fundamental in modern medicinal chemistry for the formation of C-C and C-N bonds, respectively. The protocols provided herein are based on established literature procedures for similar substrates and are intended to serve as a starting point for laboratory experimentation.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] Due to the higher reactivity of the carbon-iodine bond, the Suzuki-Miyaura coupling can be performed selectively at the 5-position of this compound.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary:
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012>95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane100892
3Thiophen-2-ylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene1101688

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[2][3] Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the iodine-bearing position.

General Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary:
EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF25695
2Propargyl alcoholPd(PPh₃)₄ (3)CuI (2)i-Pr₂NHDMF501285
3TrimethylsilylacetylenePd(dppf)Cl₂ (2.5)CuI (1.5)Et₃NToluene60891

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[4] This reaction can be directed to either the bromo or iodo position depending on the choice of catalyst, ligand, and reaction conditions. Generally, the C-I bond is more reactive.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, oxygen-free solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the desired aryl amine by column chromatography.

Quantitative Data Summary:
EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene1001893
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102487
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃Toluene1002090

Logical Workflow for Sequential Functionalization

The differential reactivity of the C-I and C-Br bonds allows for a logical, sequential approach to the synthesis of complex, multi-functionalized pharmaceutical intermediates.

Sequential_Functionalization cluster_0 Step 1: C-I Bond Reaction cluster_1 Step 2: C-Br Bond Reaction A This compound B Intermediate 1 (C-I Functionalized) A->B Suzuki / Sonogashira / Buchwald-Hartwig (Milder Conditions) C Final Product (Di-functionalized) B->C Suzuki / Sonogashira / Buchwald-Hartwig (Harsher Conditions)

Caption: Sequential cross-coupling strategy.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The selective functionalization of its carbon-halogen bonds through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides a powerful platform for the rapid generation of diverse molecular architectures. The protocols and data presented in these application notes offer a solid foundation for researchers and scientists in the field of drug discovery and development to explore the full potential of this important building block.

References

Application Notes and Protocols for Regioselective Reactions of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 3-Bromo-5-iodobenzotrifluoride. This versatile building block, featuring two distinct halogen atoms, allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. The differing reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its regioselective chemistry, with the C-I bond being significantly more reactive in a variety of cross-coupling and metal-halogen exchange reactions.

Core Principles of Regioselectivity

The selective transformation of this compound is primarily governed by the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. The general order of reactivity for halogens in these transformations is I > Br > Cl. This predictable reactivity allows for the selective functionalization at the 5-position (iodine) while leaving the 3-position (bromine) intact for subsequent chemical modifications.

Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. When applied to this compound, these reactions can be performed with high regioselectivity, targeting the more labile C-I bond.

Suzuki Coupling

The Suzuki coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. By carefully selecting the reaction conditions, the coupling can be directed exclusively to the iodine-bearing position.

Logical Workflow for Sequential Functionalization

G A This compound B Regioselective Reaction (e.g., Suzuki Coupling at C-I) A->B C 3-Bromo-5-arylbenzotrifluoride B->C D Lithium-Halogen Exchange (at C-Br) C->D E 3-Lithio-5-arylbenzotrifluoride D->E F Borylation E->F G 3-(Boronic ester)-5-arylbenzotrifluoride F->G H Further Functionalization G->H

Caption: Sequential functionalization of this compound.

Table 1: Regioselective Suzuki Coupling of this compound with various Boronic Acids (Representative Data)

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 3-Bromo-5-arylbenzotrifluoride
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012~90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane10010~92
33-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene10016~88

Experimental Protocol: Regioselective Suzuki Coupling

  • Materials: this compound, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Water.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ (3 mol%).

    • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, selectively at the C-I bond.

Table 2: Regioselective Sonogashira Coupling of this compound with Terminal Alkynes (Representative Data)

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 3-Bromo-5-alkynylbenzotrifluoride
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF256~95
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene508~91
3TrimethylsilylacetylenePd(dppf)Cl₂ (2)CuI (3)Et₃NDMF255~96

Experimental Protocol: Regioselective Sonogashira Coupling

  • Materials: this compound, Terminal alkyne, Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

    • Add anhydrous THF, followed by Et₃N.

    • Add the terminal alkyne (1.1 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction allows for the regioselective formation of a C-N bond at the C-I position of this compound.

Table 3: Regioselective Buchwald-Hartwig Amination of this compound (Representative Data)

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of N-(3-Bromo-5-(trifluoromethyl)phenyl)amine
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10018~85
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11024~82
3MethanesulfonamidePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH10016~78

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

  • Materials: this compound, Amine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], BINAP, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 eq.).

    • Add this compound (1.0 eq.) and the amine (1.2 eq.).

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Regioselective Halogen-Metal Exchange

For further functionalization at the C-Br position after an initial reaction at the C-I site, a halogen-metal exchange is a key step. This is typically achieved using an organolithium reagent at low temperatures, followed by trapping with an electrophile.

Reaction Scheme: Lithium-Halogen Exchange and Borylation

G cluster_0 Lithium-Halogen Exchange cluster_1 Borylation A 3-Bromo-5-arylbenzotrifluoride B n-BuLi, THF, -78 °C A->B C 3-Lithio-5-arylbenzotrifluoride B->C D 3-Lithio-5-arylbenzotrifluoride E Triisopropyl borate D->E F 3-(Boronic ester)-5-arylbenzotrifluoride E->F

Caption: Conversion of the bromo-intermediate to a boronic ester.

Experimental Protocol: Lithium-Halogen Exchange and Borylation

  • Materials: 3-Bromo-5-arylbenzotrifluoride (from a previous cross-coupling reaction), n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), Triisopropyl borate.

  • Procedure:

    • Dissolve the 3-Bromo-5-arylbenzotrifluoride (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

    • Add triisopropyl borate (1.5 eq.) dropwise, again keeping the temperature below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting boronic ester can often be used in the next step without further purification or can be purified by column chromatography.

Conclusion

This compound is a highly valuable building block for the synthesis of complex molecules due to the distinct reactivity of its carbon-halogen bonds. The protocols outlined in this document provide a foundation for the regioselective functionalization of this substrate, enabling the stepwise introduction of various functionalities. Researchers and drug development professionals can leverage these methods to construct diverse molecular architectures with a high degree of control. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best results.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Bromo-3-iodo-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis of 1-bromo-3-iodo-5-(trifluoromethyl)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol is based on a Sandmeyer-type reaction, a reliable and well-established method for the conversion of aromatic amines to aryl halides. The synthesis begins with the diazotization of 3-bromo-5-(trifluoromethyl)aniline, followed by an in-situ reaction with an iodide salt to yield the desired product. This document outlines the necessary reagents, equipment, step-by-step procedures, purification methods, and characterization data.

Introduction

1-Bromo-3-iodo-5-(trifluoromethyl)benzene is a valuable building block in organic synthesis, particularly in the construction of complex molecules with applications in medicinal chemistry and materials science. The presence of three distinct halogen-substituted positions on the benzene ring, each with different reactivity profiles, allows for selective functionalization through various cross-coupling reactions. This application note provides a comprehensive protocol for its synthesis, aimed at providing researchers with a practical and reproducible method.

Chemical Reaction Scheme

The overall synthetic pathway involves a two-step, one-pot process starting from 3-bromo-5-(trifluoromethyl)aniline:

  • Diazotization: The primary amine group of 3-bromo-5-(trifluoromethyl)aniline is converted into a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures.

  • Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to form the corresponding aryl iodide.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/cm³)
3-Bromo-5-(trifluoromethyl)anilineC₇H₅BrF₃N240.02Off-white to light brown solid88-92 (at 15 mmHg)1.73
Sodium NitriteNaNO₂69.00White to slightly yellowish crystalline solid320 (decomposes)2.17
Potassium IodideKI166.00White crystalline solid13303.12
1-Bromo-3-iodo-5-(trifluoromethyl)benzeneC₇H₃BrF₃I350.91Off-white to yellow solid or oil237.5 ± 40.0[1]2.2 ± 0.1[1]

Table 2: Suggested Reagent Quantities and Reaction Parameters

ReagentMolar EquivalentMolecular Weight ( g/mol )Quantity
3-Bromo-5-(trifluoromethyl)aniline1.0240.022.40 g (10.0 mmol)
Sulfuric Acid (98%)~3.098.08~3 mL
Sodium Nitrite1.169.000.76 g (11.0 mmol)
Potassium Iodide1.2166.002.00 g (12.0 mmol)
Parameter Value
Reaction Temperature (Diazotization)0-5 °C
Reaction Temperature (Iodination)0 °C to room temperature
Reaction Time~ 2-3 hours
Expected Yield70-85%

Experimental Protocol

Materials:

  • 3-Bromo-5-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.40 g (10.0 mmol) of 3-bromo-5-(trifluoromethyl)aniline in 10 mL of deionized water and 3 mL of concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

    • In a separate beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline solution using a dropping funnel, ensuring the temperature is maintained below 5 °C. The addition should take approximately 15-20 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Iodination Reaction:

    • In a 250 mL beaker, dissolve 2.00 g (12.0 mmol) of potassium iodide in 20 mL of deionized water and cool it in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (release of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 30 mL of deionized water, 30 mL of saturated sodium thiosulfate solution (to remove any residual iodine), 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-bromo-3-iodo-5-(trifluoromethyl)benzene as an off-white to yellow solid or oil.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep it in solution and at low temperatures at all times.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sparks.

Characterization

The identity and purity of the synthesized 1-bromo-3-iodo-5-(trifluoromethyl)benzene can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can confirm the structure of the compound. Spectral data is available in chemical databases for comparison.[2]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule.

Visualization

Synthesis_Workflow A Start: 3-Bromo-5-(trifluoromethyl)aniline B Diazotization (H₂SO₄, NaNO₂) 0-5 °C A->B Step 1 C Diazonium Salt Intermediate (in situ) B->C Intermediate Formation D Iodination (KI) 0 °C to RT C->D Step 2 E Crude Product D->E Reaction Completion F Work-up & Extraction (Et₂O, Na₂S₂O₃, NaHCO₃) E->F Isolation G Purification (Column Chromatography) F->G Purification H Final Product: 1-Bromo-3-iodo-5-(trifluoromethyl)benzene G->H Pure Product I Characterization (NMR, MS, IR) H->I Analysis

Caption: Experimental workflow for the synthesis of 1-bromo-3-iodo-5-(trifluoromethyl)benzene.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of 1-bromo-3-iodo-5-(trifluoromethyl)benzene. By following the detailed steps for the Sandmeyer-type reaction, work-up, and purification, researchers can obtain this valuable synthetic intermediate in good yield and purity. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

3-Bromo-5-iodobenzotrifluoride: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodobenzotrifluoride is a trifluoromethyl-substituted aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms—bromine and iodine—at the meta positions relative to the trifluoromethyl group, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity makes it an ideal scaffold for the construction of complex, multi-substituted aromatic molecules, which are of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.

The trifluoromethyl group imparts unique properties to the parent molecule and its derivatives, including increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic characteristics. The strategic placement of the bromine and iodine atoms provides two reactive handles for the introduction of diverse molecular fragments, enabling the synthesis of a wide array of novel compounds.

Principle of Selectivity in Cross-Coupling Reactions

The utility of this compound as a building block lies in the differential reactivity of the carbon-halogen bonds towards palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br. This hierarchy is based on the bond dissociation energies, with the C-I bond being weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst under milder conditions compared to the stronger C-Br bond. This allows for a predictable and stepwise approach to the synthesis of unsymmetrically substituted benzotrifluoride derivatives.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction starting from the corresponding aniline precursor, 3-bromo-5-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-bromo-5-(trifluoromethyl)aniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Water

  • Ice

  • Diethyl ether (or other suitable organic solvent)

  • Sodium sulfite (or sodium thiosulfate)

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Diazotization:

    • In a flask, dissolve 3-bromo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete reaction.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer with an aqueous solution of sodium sulfite or sodium thiosulfate to remove any residual iodine.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography or distillation to yield pure this compound.

Applications in Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound allows for a stepwise functionalization, enabling the synthesis of trisubstituted benzotrifluoride derivatives with high regioselectivity.

Logical Workflow for Sequential Cross-Coupling

G A This compound B Suzuki, Sonogashira, or Buchwald-Hartwig Coupling (at C-I position) A->B Milder Conditions C 3-Bromo-5-substituted-benzotrifluoride B->C D Suzuki, Sonogashira, or Buchwald-Hartwig Coupling (at C-Br position) C->D Harsher Conditions E 3,5-Disubstituted-benzotrifluoride D->E

Caption: Sequential functionalization of this compound.

Application Note 1: Selective Sonogashira Coupling at the C-I Position

The C-I bond can be selectively coupled with a terminal alkyne under Sonogashira conditions, leaving the C-Br bond intact for subsequent transformations.

Table 1: Typical Conditions for Selective Sonogashira Coupling of this compound

ParameterCondition
Substrate This compound
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)
Copper Co-catalyst CuI (2-10 mol%)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Temperature Room temperature to 50 °C
Typical Yield 85-95%
  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.1 eq) dropwise with stirring.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 3-bromo-5-(alkynyl)benzotrifluoride.

Application Note 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Position

The resulting 3-bromo-5-(alkynyl)benzotrifluoride can then undergo a Suzuki-Miyaura coupling at the C-Br position under more forcing conditions to introduce an aryl or heteroaryl group.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 3-Bromo-5-(alkynyl)benzotrifluoride

ParameterCondition
Substrate 3-Bromo-5-(alkynyl)benzotrifluoride
Coupling Partner Arylboronic acid or Arylboronic acid pinacol ester
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)
Base Aqueous Na₂CO₃ (2 M) or K₂CO₃
Solvent Toluene, 1,4-Dioxane, or DMF (often with water as a co-solvent)
Temperature 80-110 °C
Typical Yield 70-90%
  • To a Schlenk flask, add the 3-bromo-5-(alkynyl)benzotrifluoride (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).

  • Heat the reaction mixture to reflux (90-100 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 3-aryl-5-(alkynyl)benzotrifluoride.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

Substituted benzotrifluoride moieties are prevalent in many biologically active molecules, including kinase inhibitors. The trifluoromethyl group can enhance drug-like properties. While specific examples for this compound are not prevalent in readily available literature, analogous structures are used in the synthesis of inhibitors for signaling pathways implicated in cancer, such as the RAS-RAF-MEK-ERK pathway. The ability to introduce diverse substituents through sequential cross-coupling makes this building block a valuable tool for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

G cluster_0 RAS-RAF-MEK-ERK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Potential Kinase Inhibitor (Synthesized from This compound) Inhibitor->RAF

Caption: Target signaling pathway for potential kinase inhibitors.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex and highly functionalized aromatic compounds. The differential reactivity of its halogen atoms allows for a predictable and sequential introduction of various substituents via well-established cross-coupling methodologies. This makes it an invaluable tool for researchers in drug discovery, materials science, and agrochemical development, enabling the efficient construction of novel molecular architectures with tailored properties. The provided protocols serve as a starting point for the application of this building block in diverse synthetic endeavors.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-Bromo-5-iodobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities may include:

  • Isomeric Byproducts: Synthesis of this compound can sometimes yield other isomers, such as 3-Bromo-4-iodobenzotrifluoride or di-bromo/di-iodo species.[1] These can be challenging to separate due to their similar physical properties.

  • Unreacted Starting Materials: Depending on the reaction conditions and stoichiometry, you may have residual starting materials like 3-bromobenzotrifluoride or the iodinating agent.

  • Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis may also be present.

  • Solvent Residues: Solvents used in the reaction or work-up can be carried through to the crude product.[2][3][4]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods include:

  • Recrystallization: This is a good first choice if your crude product is a solid and contains a moderate level of impurities.[5][6][7][8][9]

  • Column Chromatography: This is a highly effective method for separating isomers and other closely related impurities that are difficult to remove by recrystallization.[10]

  • Distillation (under reduced pressure): If your product is a liquid or a low-melting solid, fractional distillation under vacuum can be used to separate components with different boiling points.[11][12][13][14]

Q3: How can I determine the purity of my this compound?

A3: Several analytical techniques can be used to assess the purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify and quantify impurities.[1][2][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for separating and quantifying components in a mixture.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid compound.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling Out The crude material may be highly impure, or the solvent may not be ideal. The boiling point of the solvent might be higher than the melting point of the compound.- Try a different solvent or a solvent mixture.[5][6][7] - Ensure the solution is not supersaturated before cooling. - Add a small amount of a "good" solvent to the oil to try and induce crystallization.
Poor Recovery The compound is too soluble in the chosen solvent at low temperatures. Too much solvent was used.- Use a less polar solvent or a solvent mixture. - Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature. - Concentrate the mother liquor to obtain a second crop of crystals.[10]
No Crystal Formation The solution is not saturated. The compound is highly soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[8] - A second recrystallization may be necessary.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Isomers The eluent polarity is not optimized. The column is overloaded.- Perform a thorough TLC analysis to find the optimal solvent system that gives good separation between your product and the isomeric impurity. A less polar solvent system may be required. - Use a longer column and a shallower solvent gradient. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.[16]
Compound Streaking on the Column The compound is not fully soluble in the eluent. The compound is interacting too strongly with the silica gel.- Ensure the crude material is fully dissolved in a minimal amount of the eluent before loading. - Consider adding a small percentage of a more polar solvent to the eluent system to improve solubility.
Product Not Eluting from the Column The eluent is not polar enough.- Gradually increase the polarity of the eluent. If you started with pure hexane, try adding ethyl acetate or dichloromethane in small increments (e.g., 1-5%).
Cracking of the Silica Gel Bed The column was not packed properly. The solvent polarity was changed too abruptly.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - When running a gradient, increase the polarity of the eluent gradually.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent. Suitable solvents to test include hexanes, ethanol, methanol, or a mixture of hexanes and ethyl acetate.[5][10] A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude material. A good starting point is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane.[10] The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar component of your solvent system). Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, uniform bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can use isocratic elution (a constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Distillation Vacuum Distillation Crude->Distillation PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Distillation->PureProduct Analysis Purity Analysis (NMR, HPLC, GC-MS) PureProduct->Analysis

Caption: General purification workflow for crude this compound.

TroubleshootingLogic Start Purification Attempt CheckPurity Check Purity (TLC, NMR) Start->CheckPurity Pure Pure Product CheckPurity->Pure Purity > 98% Impure Product is Impure CheckPurity->Impure Purity < 98% IdentifyIssue Identify Issue Impure->IdentifyIssue Isomers Isomeric Impurities IdentifyIssue->Isomers Similar Spots on TLC StartingMaterial Unreacted Starting Material IdentifyIssue->StartingMaterial Known Impurity Signals in NMR OtherImpurities Other Impurities IdentifyIssue->OtherImpurities Baseline or Unknown Spots ColumnChrom Use Column Chromatography Isomers->ColumnChrom RecrystallizeAgain Re-recrystallize or use Chromatography StartingMaterial->RecrystallizeAgain OtherImpurities->RecrystallizeAgain ColumnChrom->Start RecrystallizeAgain->Start

References

Technical Support Center: Optimizing Synthesis of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 3-Bromo-5-iodobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy involves a multi-step synthesis starting from 3-(trifluoromethyl)aniline. The key steps are:

  • Bromination: Introduction of a bromine atom to the aromatic ring of 3-(trifluoromethyl)aniline to form 3-bromo-5-(trifluoromethyl)aniline.

  • Diazotization: Conversion of the amino group of 3-bromo-5-(trifluoromethyl)aniline to a diazonium salt.

  • Iodination (Sandmeyer Reaction): Substitution of the diazonium group with an iodine atom to yield the final product, this compound.[1][2][3]

Q2: What are the critical parameters to control during the bromination step?

A2: Successful bromination relies on careful control of the reaction conditions to ensure high yield and selectivity. Key parameters include the choice of brominating agent, solvent, temperature, and reaction time. For a similar compound, 3-nitrobenzotrifluoride, a common method uses 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) as the brominating agent in the presence of a strong acid like sulfuric acid, with the reaction temperature maintained around 35°C.[4][5]

Q3: How can I optimize the Sandmeyer reaction for the iodination step?

A3: The Sandmeyer reaction is a robust method for introducing halogens to an aromatic ring.[1][2] For iodination, optimization can be achieved by:

  • Choice of Iodide Source: Potassium iodide (KI) is a commonly used and effective source of iodide ions.[6]

  • Catalyst: While classic Sandmeyer reactions for chlorination and bromination use copper(I) salts, the iodination reaction with potassium iodide often does not require a copper catalyst.[7]

  • Temperature Control: Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent iodination may be performed at slightly elevated temperatures.

  • Purity of Diazonium Salt: Ensuring the complete conversion of the aniline to the diazonium salt in the diazotization step is crucial for a high yield in the subsequent iodination.

Troubleshooting Guides

Issue 1: Low Yield in the Bromination Step
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend the reaction time if starting material is still present.- Ensure the brominating agent was added in the correct stoichiometric amount.
Side Reactions (e.g., polybromination) - Control the reaction temperature strictly. Exothermic reactions may require an ice bath.- Add the brominating agent portion-wise to maintain a low concentration and minimize over-bromination.
Poor Reagent Quality - Use freshly opened or purified brominating agents and solvents.- Ensure the starting 3-(trifluoromethyl)aniline is of high purity.
Issue 2: Low Yield in the Sandmeyer (Iodination) Step
Potential Cause Troubleshooting Steps
Decomposition of Diazonium Salt - Maintain a low temperature (0-5 °C) during the diazotization and handling of the diazonium salt solution.- Use the diazonium salt solution immediately after its preparation.
Incomplete Diazotization - Ensure the complete dissolution of the starting aniline in the acidic medium before adding sodium nitrite.- Add the sodium nitrite solution slowly and maintain the low temperature.
Side Reactions - Control the rate of addition of the diazonium salt solution to the potassium iodide solution to manage the evolution of nitrogen gas.- Ensure the reaction medium is sufficiently acidic to prevent the formation of diazoamino compounds.
Product Loss During Workup - Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous layer.- Be cautious during the washing steps to avoid loss of product into the aqueous phase.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-5-(trifluoromethyl)aniline (Adapted from a similar procedure)
  • To a solution of 3-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane), slowly add a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature.

  • Heat the mixture to the desired reaction temperature (e.g., 35 °C).

  • Add the brominating agent (e.g., 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione) portion-wise over several hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and carefully quench it with a basic solution (e.g., aqueous NaOH) at a low temperature.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., hexane).

  • Combine the organic layers, wash sequentially with water, a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, a bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction
  • Diazotization:

    • Dissolve 3-bromo-5-(trifluoromethyl)aniline in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

  • Workup and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Quantitative Data

Table 1: Reported Yield for the Bromination of 3-Nitrobenzotrifluoride

Starting Material Brominating Agent Catalyst Solvent Temperature Yield Reference
3-Nitrobenzotrifluoride1,3-dibromo-5,5-dimethylimidazolidine-2,4-dioneH₂SO₄Dichloromethane35 °C89.6%[5]

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Sandmeyer Reaction cluster_product Final Product start 3-(Trifluoromethyl)aniline bromination Bromination (e.g., DBDMH, H₂SO₄) start->bromination intermediate 3-Bromo-5-(trifluoromethyl)aniline bromination->intermediate diazotization Diazotization (NaNO₂, H⁺) intermediate->diazotization iodination Iodination (KI) diazotization->iodination product This compound iodination->product sandmeyer_mechanism cluster_diazotization Diazotization cluster_iodination Iodination aniline Ar-NH₂ (3-Bromo-5-(trifluoromethyl)aniline) diazonium Ar-N₂⁺ (Diazonium Salt) aniline->diazonium NaNO₂, H⁺ radical_cation [Ar·]⁺ diazonium->radical_cation + e⁻ (from I⁻) nitrogen N₂ diazonium->nitrogen iodide I⁻ (from KI) iodide->radical_cation - e⁻ product Ar-I (this compound) radical_cation->product + I·

References

Technical Support Center: 3-Bromo-5-iodobenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-5-iodobenzotrifluoride. The information is designed to help you anticipate and address common issues related to byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when using this compound in cross-coupling reactions?

A1: Due to the presence of two different halogen atoms, the primary challenge in reactions with this compound is achieving chemoselectivity. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions. Common byproducts include:

  • Homocoupling Products: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling) or dimerization of the this compound itself.

  • Proto-dehalogenation Products: Replacement of a halogen atom (usually iodine) with a hydrogen atom, leading to the formation of 3-Bromo-benzotrifluoride. This can occur due to moisture or other proton sources in the reaction.

  • Double-Coupling Products: In some instances, particularly under harsh reaction conditions or with highly active catalysts, both the C-I and C-Br bonds may react, leading to the formation of a disubstituted product.

  • Isomerization Products: Under certain conditions, rearrangement of the substituents on the aromatic ring can occur, although this is less common.

Q2: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura coupling. How can I minimize this?

A2: Homocoupling of the boronic acid is a frequent side reaction. To suppress its formation, you can try the following strategies:

  • Control Stoichiometry: Use a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid.

  • Slow Addition: Add the boronic acid solution to the reaction mixture slowly using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring homocoupling.

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the extent of homocoupling. It is often necessary to screen different conditions to find the optimal combination for your specific substrates.

  • Lower Reaction Temperature: Reducing the reaction temperature can sometimes decrease the rate of homocoupling relative to the desired cross-coupling reaction.

Q3: My reaction is producing a substantial amount of 3-Bromobenzotrifluoride. What is the cause and how can I prevent it?

A3: The formation of 3-Bromobenzotrifluoride is a result of proto-deiodination (replacement of iodine with hydrogen). This is typically caused by the presence of proton sources in your reaction mixture. To minimize this side reaction:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your reagents are as dry as possible.

  • Purify Reagents: Impurities in your reagents can sometimes act as proton sources.

  • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent the ingress of atmospheric moisture.

Troubleshooting and Logic Diagrams

The following diagram illustrates a general troubleshooting workflow for common issues encountered in cross-coupling reactions with this compound.

G cluster_solutions1 Solutions for Homocoupling cluster_solutions2 Solutions for Proto-dehalogenation cluster_solutions3 Solutions for Low Conversion start Reaction Issue Identified issue1 High Homocoupling start->issue1 issue2 High Proto-dehalogenation start->issue2 issue3 Low Conversion start->issue3 sol1a Adjust Stoichiometry issue1->sol1a sol1b Slow Addition of Reagent issue1->sol1b sol1c Screen Bases/Solvents issue1->sol1c sol2a Ensure Anhydrous Conditions issue2->sol2a sol2b Purify Reagents issue2->sol2b sol2c Maintain Inert Atmosphere issue2->sol2c sol3a Increase Temperature issue3->sol3a sol3b Screen Catalysts/Ligands issue3->sol3b sol3c Increase Reaction Time issue3->sol3c

Caption: Troubleshooting workflow for common reaction byproducts.

Quantitative Data on Byproduct Formation

The following table provides representative data on how reaction conditions can influence product and byproduct yields in a Suzuki-Miyaura coupling reaction between this compound and Phenylboronic Acid.

Catalyst (2 mol%)Base (2.0 equiv)SolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)Proto-deiodination Byproduct (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9078128
Pd(dppf)Cl₂Cs₂CO₃Toluene1009153
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane808595

Experimental Protocols

General Protocol for a Chemoselective Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

  • Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the boronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene) via syringe.

  • Degassing: Seal the vessel and degas the mixture by sparging with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired product from byproducts.

Reaction Pathway Visualization

The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction, highlighting the points where common side reactions can occur.

G cluster_catalytic_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArPdI Ar-Pd(II)-I OA->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation Proto_dehalogenation Proto-dehalogenation ArPdI->Proto_dehalogenation ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Desired_Product Desired Cross-Coupled Product RE->Desired_Product Homocoupling Homocoupling ArI This compound ArI->OA Ar_prime_B Boronic Acid/Ester Ar_prime_B->Transmetalation Ar_prime_B->Homocoupling Base Base Base->Transmetalation Proton_Source Proton Source (e.g., H₂O) Proton_Source->Proto_dehalogenation

Caption: Reaction pathway for Suzuki coupling with side reactions.

preventing decomposition of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromo-5-iodobenzotrifluoride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this reagent during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by three main factors:

  • Light Exposure: Like many halogenated aromatic compounds, it can be susceptible to photodecomposition, where UV or even visible light can induce the cleavage of the carbon-halogen bonds.

  • Heat: Elevated temperatures can provide the energy required to initiate thermal degradation, leading to the formation of various byproducts.

  • Incompatible Reagents: Contact with strong bases, nucleophiles, and certain metals (especially in the presence of a hydrogen source) can lead to dehalogenation or other unwanted reactions.

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize shelf life and prevent degradation, store this compound in a cool, dry, and dark environment. The container should be tightly sealed to protect it from moisture and air. An amber glass bottle stored in a refrigerator (2-8 °C) is ideal. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q3: I've noticed a discoloration in my sample of this compound. What could be the cause?

A3: Discoloration, often appearing as a yellowish or brownish tint, is a common indicator of decomposition. This is frequently caused by the formation of elemental iodine (I₂) due to the cleavage of the carbon-iodine bond, which is typically weaker than the carbon-bromine bond. This process can be accelerated by exposure to light or heat.

Q4: Can I use a rotary evaporator to remove solvents from a reaction mixture containing this compound?

A4: Yes, but with caution. It is important to use the lowest possible temperature and to protect the apparatus from light. Prolonged heating, even at reduced pressure, can lead to thermal decomposition. It is advisable to monitor the process closely and remove the compound from the heat source as soon as the solvent has evaporated.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield or Absence of Expected Product in a Reaction
Possible Cause Troubleshooting Step Experimental Protocol
Decomposition due to Incompatible Base/Nucleophile If your reaction involves a strong base or nucleophile, consider if it is reacting with your starting material. The C-I and C-Br bonds are susceptible to nucleophilic attack.Protocol: Before adding your primary reagent, perform a small-scale control experiment. Mix this compound with your base/nucleophile under the reaction conditions and monitor for the disappearance of the starting material by TLC or LC-MS over time. If significant decomposition occurs, consider using a weaker, non-nucleophilic base or protecting the reactive site if possible.
Photodecomposition during Reaction Setup Reactions run under ambient laboratory light for extended periods can suffer from photolytic degradation of the starting material.Protocol: Set up and run your reaction in a fume hood with the sash lowered and the lights turned off, or wrap your reaction vessel in aluminum foil to protect it from light.
Thermal Degradation at Elevated Reaction Temperatures High reaction temperatures can cause the compound to decompose, especially during prolonged reaction times.Protocol: If the reaction requires heat, determine the minimum effective temperature through optimization experiments. Run a time-course analysis at the chosen temperature to identify the point of maximum product formation before significant degradation occurs.
Palladium-Catalyzed Dehalogenation If your reaction uses a palladium catalyst and a hydrogen source (e.g., H₂, formate salts, silanes), competitive dehalogenation can occur, removing the bromo or iodo group.Protocol: Screen different palladium catalysts and ligands. In some cases, specific ligand systems can favor the desired reaction over dehalogenation. Alternatively, consider a different synthetic route that avoids these conditions.
Issue 2: Appearance of Multiple Unidentified Spots on TLC/LC-MS
Possible Cause Troubleshooting Step Experimental Protocol
Formation of Dehalogenated Byproducts The presence of byproducts with molecular weights corresponding to the loss of iodine, bromine, or both suggests dehalogenation has occurred.Protocol: Analyze the crude reaction mixture by LC-MS to identify the molecular weights of the major byproducts. This can help confirm if dehalogenation is the primary decomposition pathway. To mitigate this, re-evaluate the reaction conditions, paying close attention to potential sources of radical initiators (light, heat) or reducing agents.
Hydrolysis of the Trifluoromethyl Group Under strongly acidic or basic conditions, particularly in the presence of water and heat, the trifluoromethyl group can hydrolyze to a carboxylic acid.Protocol: Maintain anhydrous conditions if possible. If aqueous workup is necessary, perform it at low temperatures and minimize the contact time with strong acids or bases. Buffer the aqueous solution if the reaction chemistry allows.
Formation of Homocoupled Products In some transition-metal-catalyzed reactions, homocoupling of the aryl halide can occur, leading to dimeric byproducts.Protocol: Adjust the stoichiometry of your reagents. Lowering the concentration of the aryl halide or using a slow-addition technique can sometimes disfavor homocoupling. Screening different catalysts and solvents may also be beneficial.

Data Presentation

Table 1: Relative Stability to Incompatible Reagents (Estimated)

Reagent TypeExampleRelative Decomposition RatePotential Products
Strong, Hindered BaseLithium diisopropylamide (LDA)HighDebrominated/Deiodinated Products
Strong, Nucleophilic BaseSodium hydroxide (NaOH)Moderate to HighDebrominated/Deiodinated, Hydrolysis Products
Weak BaseSodium bicarbonate (NaHCO₃)LowGenerally Stable
Strong NucleophileSodium thiophenoxideHighThioether Product
Reducing AgentSodium borohydride (with Pd catalyst)HighDebrominated/Deiodinated Products

Table 2: Estimated Half-life under Photolytic Conditions

Light SourceWavelength RangeEstimated Half-life (in solution)Notes
UV Lamp254 nmMinutes to HoursRapid decomposition expected.
Broad Spectrum (Sunlight)~300-800 nmHours to DaysSlower decomposition, but still significant over time.
Standard Laboratory Fluorescent Light~400-700 nmDays to WeeksGradual decomposition can occur with prolonged exposure.

Experimental Protocols

Protocol for a Test of Photostability
  • Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Transfer 1 mL of the solution into two separate, sealed, clear glass vials.

  • Control: Wrap one vial completely in aluminum foil to serve as a dark control.

  • Exposure: Place both vials under the desired light source (e.g., a UV lamp or in direct sunlight).

  • Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and analyze by HPLC or LC-MS.

  • Evaluation: Compare the peak area of the starting material in the exposed sample to that of the dark control to quantify the extent of photodecomposition.

Protocol for Assessing Thermal Stability
  • Sample Preparation: Place a known amount (e.g., 5-10 mg) of this compound into a thermogravimetric analysis (TGA) pan.

  • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant ramp rate (e.g., 10 °C/min).

  • Data Interpretation: The onset temperature of weight loss indicates the beginning of thermal decomposition.

  • Alternative (Solution Phase): Prepare a solution of the compound in a high-boiling, inert solvent (e.g., diphenyl ether). Heat the solution at a specific temperature and take aliquots at various time points for analysis by HPLC or GC to determine the rate of degradation.

Visualizations

Decomposition_Pathways cluster_photolytic Photolytic Decomposition cluster_thermal Thermal Decomposition cluster_chemical Chemical Decomposition This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates hv Fragmentation Products Fragmentation Products This compound->Fragmentation Products Δ Nucleophilic Substitution Product Nucleophilic Substitution Product This compound->Nucleophilic Substitution Product Nu:⁻ Dehalogenated Product (Base) Dehalogenated Product (Base) This compound->Dehalogenated Product (Base) Strong Base Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product H₂O, H⁺/OH⁻ Dehalogenated Products Dehalogenated Products Radical Intermediates->Dehalogenated Products Polymerization Polymerization Radical Intermediates->Polymerization

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow cluster_conditions Review Reaction Conditions cluster_solutions Implement Solutions start Low Reaction Yield check_sm Check Starting Material Integrity (TLC/NMR) start->check_sm sm_ok Starting Material OK? check_sm->sm_ok check_light Light Exposure? sm_ok->check_light Yes purify_sm Purify Starting Material sm_ok->purify_sm No check_temp High Temperature? check_light->check_temp protect_light Protect from Light check_light->protect_light Yes check_reagents Incompatible Reagents? check_temp->check_reagents lower_temp Lower Temperature check_temp->lower_temp Yes change_reagent Change Reagent/Base check_reagents->change_reagent Yes rerun Re-run Reaction check_reagents->rerun No protect_light->rerun lower_temp->rerun change_reagent->rerun purify_sm->rerun

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Regioselective Functionalization of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the regioselective functionalization of 3-Bromo-5-iodobenzotrifluoride. Our aim is to facilitate smoother experimental workflows and improve reaction outcomes by addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving regioselectivity in the functionalization of this compound?

A1: The regioselectivity is primarily governed by the differential reactivity of the carbon-halogen bonds towards oxidative addition in palladium-catalyzed cross-coupling reactions. The reactivity order is C-I > C-Br > C-Cl. Consequently, the carbon-iodine bond will react preferentially under carefully controlled conditions, allowing for selective functionalization at the 5-position.

Q2: Which cross-coupling reactions are most suitable for the selective functionalization of the C-I bond?

A2: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all well-suited for the selective functionalization of the C-I bond in this compound. By using appropriate catalytic systems and reaction conditions, high selectivity for the iodo-position can be achieved.

Q3: Can the C-Br bond be functionalized?

A3: Yes, the C-Br bond can be functionalized after the C-I bond has reacted. This allows for a sequential functionalization strategy. Typically, more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) are required to cleave the more stable C-Br bond.

Q4: What are the most common side reactions, and how can they be minimized?

A4: Common side reactions include:

  • Homocoupling of the coupling partners. This can be minimized by using a slight excess of one reagent and ensuring efficient stirring.

  • Dehalogenation , where the halogen is replaced by a hydrogen atom. This can often be suppressed by using anhydrous solvents and high-purity reagents.[1]

  • Double functionalization , where both the C-I and C-Br bonds react. This can be controlled by careful selection of reaction time, temperature, and catalyst loading.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Reaction at both C-I and C-Br sites)
Possible Cause Troubleshooting Steps
Reaction temperature too high Lower the reaction temperature. Start with milder conditions (e.g., room temperature or slightly elevated) and slowly increase if the reaction does not proceed.
Prolonged reaction time Monitor the reaction closely using TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent subsequent reaction at the C-Br bond.
Catalyst system too reactive Consider using a less active palladium catalyst or a different ligand that modulates the catalyst's reactivity.
Excess of coupling partner Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner.
Issue 2: Low Yield of the Desired Mono-functionalized Product
Possible Cause Troubleshooting Steps
Inefficient catalyst Screen different palladium pre-catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands to find a more efficient system for your specific transformation.
Inappropriate base The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your reaction. The base strength can significantly impact the reaction rate and yield.
Poor solvent choice Ensure the solvent solubilizes all reactants. A mixture of solvents (e.g., dioxane/water, toluene/water) is often beneficial for Suzuki reactions. For other couplings, ensure the solvent is anhydrous.
Deactivation of the catalyst Ensure all reagents and solvents are of high purity and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition.
Issue 3: Formation of Dehalogenated Byproduct
Possible Cause Troubleshooting Steps
Presence of water or protic sources Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. Some bases can be a source of water; consider using an anhydrous base.[1]
Side reactions with the base or solvent Certain bases and solvents can promote dehalogenation.[1] If dehalogenation is significant, screen alternative bases and solvents.
Inefficient transmetalation (in Suzuki coupling) Ensure the boronic acid is of high quality. The transmetalation step needs to be faster than the competing dehalogenation pathway.

Data Presentation

The following tables provide representative data for the regioselective functionalization of this compound based on established principles and analogous reactions.

Table 1: Regioselective Suzuki-Miyaura Coupling

Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) of 5-Aryl-3-bromobenzotrifluoride Regioselectivity (C-I:C-Br)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)801285-95>98:2
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene/H₂O (4:1)901080-90>98:2
3-Thienylboronic acidPd(PPh₃)₄ (3)K₃PO₄DME/H₂O (4:1)851475-85>97:3

Table 2: Regioselective Sonogashira Coupling

| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-Alkynyl-3-bromobenzotrifluoride | Regioselectivity (C-I:C-Br) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT | 6 | 90-98 | >99:1 | | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | DiPEA | Toluene | 40 | 8 | 85-95 | >99:1 | | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | DMF | RT | 5 | 88-96 | >99:1 |

Table 3: Regioselective Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-Amino-3-bromobenzotrifluoride | Regioselectivity (C-I:C-Br) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 80-90 | >95:5 | | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 | >95:5 | | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 20 | 70-80 | >96:4 |

Experimental Protocols

General Procedure for Regioselective Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is then added under a positive flow of argon. Degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added via syringe. The reaction mixture is heated to 80-90 °C and stirred vigorously. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Regioselective Sonogashira Coupling

To a flame-dried Schlenk flask under an argon atmosphere is added this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (3 mol%). The flask is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.) are added via syringe. The terminal alkyne (1.05 equiv.) is then added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

General Procedure for Regioselective Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.2 equiv.). The tube is sealed, evacuated, and backfilled with argon. Anhydrous solvent (e.g., toluene) and the amine (1.1 equiv.) are added via syringe. The reaction mixture is heated to 100-110 °C and stirred for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through Celite, and concentrated. The crude product is purified by flash column chromatography.

Visualizations

Regioselective_Functionalization_Workflow cluster_start Starting Material cluster_step1 Step 1: Selective C-I Functionalization cluster_intermediate Intermediate Product cluster_step2 Step 2: C-Br Functionalization (Optional) cluster_final Final Product A This compound B Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) A->B Reacts at Iodo-position C Conditions: Mild Temperature Controlled Time B->C D 5-Functionalized-3-bromobenzotrifluoride B->D E Second Cross-Coupling D->E Further Functionalization F Conditions: Higher Temperature More Active Catalyst E->F G Di-functionalized Product E->G

Caption: Workflow for the sequential functionalization of this compound.

Troubleshooting_Logic Start Experiment Start Problem Poor Regioselectivity? Start->Problem CheckTemp Lower Temperature Problem->CheckTemp Yes Success Improved Selectivity Problem->Success No CheckTime Reduce Reaction Time CheckTemp->CheckTime CheckCatalyst Screen Catalysts/Ligands CheckTime->CheckCatalyst CheckCatalyst->Success

Caption: Logic diagram for troubleshooting poor regioselectivity.

References

Technical Support Center: Suzuki Coupling with 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 3-bromo-5-iodobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working (low or no yield). What are the common causes and how can I troubleshoot it?

A failed Suzuki coupling can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

  • Catalyst Deactivation: The Palladium(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to the oxidation of the catalyst, rendering it inactive. Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1]

  • Base Selection and Quality: The base is essential for the transmetalation step.[2][3] The effectiveness of common inorganic bases like K₂CO₃ or K₃PO₄ can be hampered if they are not finely powdered or anhydrous. Consider using fresh, high-purity base and ensure it is finely ground to maximize surface area.[4] For anhydrous conditions, a stronger base might be required, but this could increase side reactions.[1]

  • Solvent Choice: The solvent system plays a critical role. Many Suzuki reactions benefit from a biphasic system, such as toluene/water or dioxane/water, especially when using inorganic bases.[1][5] Ensure you are using anhydrous solvents if the protocol demands it.

  • Reaction Temperature: While heating is often necessary, excessive temperatures (e.g., >120 °C) can lead to catalyst decomposition.[1] Conversely, a temperature that is too low may result in a sluggish reaction. An optimal temperature is typically between 80-100 °C.[1]

  • Boronic Acid Quality: Boronic acids can undergo decomposition or trimerization (to form boroxines) upon storage. It is advisable to use fresh or properly stored boronic acid. You can also consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4]

Q2: I want to perform a selective mono-arylation. At which position, bromo or iodo, will the Suzuki coupling preferentially occur on this compound?

The Suzuki-Miyaura coupling will preferentially and selectively occur at the iodine position. This high chemoselectivity is governed by the difference in the carbon-halogen bond dissociation energies. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to the Pd(0) catalyst, which is the first and often rate-determining step in the catalytic cycle.[2][6][7][8]

The general reactivity trend for aryl halides in Suzuki coupling is: I >> Br > OTf >> Cl > F .[3]

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group activates the aromatic ring, making both halogen positions more reactive towards oxidative addition than they would be on an electron-rich ring. However, this electronic effect does not override the inherent difference in reactivity between iodine and bromine.[3][4] Thus, by using carefully controlled conditions (e.g., 1 equivalent of boronic acid), you can achieve highly selective mono-arylation at the 5-position, leaving the bromine at the 3-position available for subsequent transformations.[6][9]

Q3: I'm observing significant side products such as homocoupling of my boronic acid and/or dehalogenation of my starting material. How can I minimize these?

  • Homocoupling: The formation of biaryl products from the boronic acid (R-B(OH)₂ + R-B(OH)₂) is often a result of oxygen in the reaction mixture. Rigorous degassing of your reaction setup and solvents is the most effective way to prevent this.[1]

  • Dehalogenation: The replacement of a halogen with a hydrogen atom can occur, especially with prolonged reaction times or at high temperatures. This side reaction can be influenced by the choice of base and solvent. If dehalogenation is a significant issue, consider the following:

    • Lowering the Reaction Temperature: This can help to disfavor the dehalogenation pathway.[1]

    • Changing the Base: Some bases can be more prone to promoting dehalogenation. Switching from a very strong base to a milder one like K₂CO₃ or Cs₂CO₃ might be beneficial.

    • Catalyst/Ligand System: Bulky, electron-rich phosphine ligands can sometimes suppress side reactions by promoting the desired reductive elimination step.

Q4: Can I perform a double Suzuki coupling to functionalize both the bromo and iodo positions?

Yes, a sequential or one-pot double Suzuki coupling is feasible. After the first selective coupling at the more reactive iodine position, the remaining bromo-substituted product can undergo a second Suzuki coupling. This second step will likely require more forcing conditions (e.g., a more active catalyst system, higher temperature, or a longer reaction time) due to the lower reactivity of the C-Br bond compared to the C-I bond.[9]

For a sequential approach, you would first perform the selective mono-arylation at the iodo position, isolate and purify the product, and then subject it to a second Suzuki coupling with a different (or the same) boronic acid.

Experimental Protocols

Protocol 1: Selective Mono-arylation of this compound

This protocol is a general starting point for the selective Suzuki-Miyaura coupling at the C-I bond. Optimization of the ligand, base, and solvent may be necessary for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Base: K₂CO₃ (Potassium Carbonate), finely powdered (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[6]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe. Stir the mixture for 5-10 minutes. Then, add the Pd(PPh₃)₄ catalyst to the stirring suspension.

  • Reaction: Heat the reaction mixture in an oil bath to 85-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-bromo-5-arylbenzotrifluoride.

Data Presentation: Condition Screening for Aryl-Halide Coupling

The following tables summarize reaction conditions from literature for Suzuki couplings of various aryl halides. While not specific to this compound, they provide a basis for condition selection and optimization.

Table 1: Catalyst and Base Optimization for Iodobenzene Coupling

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd-IPG (0.3)K₃PO₄ (2.0)EtOH/H₂O60>98
2Pd-IPG (0.3)Cs₂CO₃ (2.0)EtOH/H₂O60>98
3Pd-IPG (0.3)K₂CO₃ (2.0)EtOH/H₂O60>98
4Pd-IPG (0.3)Na₂CO₃ (2.0)EtOH/H₂O60>98
5Pd-IPG (0.3)KHCO₃ (2.0)EtOH/H₂O6081

Data adapted from a study on Pd-IPG catalyzed Suzuki coupling of iodobenzene and phenylboronic acid.[10]

Table 2: Ligand and Solvent Effects in Benzyl Bromide Coupling

EntryLigandSolventTemp (°C)Yield (%)
1dppfTHF/H₂O (10:1)7791
2dppfCPME/H₂O (10:1)9090
3SPhosTHF/H₂O (10:1)7785

Data adapted from a study on the coupling of benzyl bromide with potassium aryltrifluoroborates using PdCl₂(ligand)·CH₂Cl₂ as the precatalyst and Cs₂CO₃ as the base.[11]

Visual Guides

Catalytic Cycle and Workflow Diagrams

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L₂(X) OA->PdII TM Transmetalation PdII->TM PdII_R Ar-Pd(II)L₂(R') TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R' RE->Product ArX Ar-X ArX->OA RBY2 R'-B(OR)₃⁻ RBY2->TM Base Base Boronic R'-B(OH)₂ Base->Boronic Activation Boronic->RBY2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Reaction Failed (Low/No Yield) q_reagents Are reagents (halide, boronic acid) pure and stable? start->q_reagents s_reagents Use fresh/purified reagents. Consider converting boronic acid to a more stable ester. q_reagents->s_reagents No q_degas Was the reaction mixture thoroughly degassed? q_reagents->q_degas Yes s_reagents->q_degas s_degas Improve degassing procedure (e.g., freeze-pump-thaw cycles). q_degas->s_degas No q_catalyst Is the catalyst/ligand appropriate? Consider screening. q_degas->q_catalyst Yes s_degas->q_catalyst s_catalyst Try bulky, electron-rich ligands (e.g., XPhos, SPhos). Verify catalyst source and handling. q_catalyst->s_catalyst No q_base Is the base appropriate and active? q_catalyst->q_base Yes s_catalyst->q_base s_base Use fresh, finely powdered base. Try an alternative base (e.g., K₃PO₄, Cs₂CO₃). q_base->s_base No q_conditions Are temperature and solvent optimal? q_base->q_conditions Yes s_base->q_conditions s_conditions Optimize temperature (80-100 °C). Screen alternative solvents (e.g., Toluene/H₂O, DMF). q_conditions->s_conditions No end Reaction Optimized q_conditions->end Yes s_conditions->end

Caption: Troubleshooting flowchart for a failed Suzuki coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) prep_glass 2. Dry Glassware prep_reagents->prep_glass prep_solvent 3. Degas Solvent prep_glass->prep_solvent setup 4. Assemble Under Inert Gas (Ar or N₂) prep_solvent->setup add_reagents 5. Add Solid Reagents setup->add_reagents add_solvent 6. Add Degassed Solvent add_reagents->add_solvent add_catalyst 7. Add Pd Catalyst add_solvent->add_catalyst heat 8. Heat to Temperature (e.g., 80-100 °C) add_catalyst->heat monitor 9. Monitor by TLC/LC-MS heat->monitor cool 10. Cool to Room Temp monitor->cool quench 11. Dilute with Water & Org. Solvent cool->quench extract 12. Extract Product quench->extract dry 13. Dry Organic Layer extract->dry concentrate 14. Concentrate in vacuo dry->concentrate purify 15. Purify (e.g., Column Chromatography) concentrate->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Purification of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromo-5-iodobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route. They can include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Isomeric Impurities: Positional isomers such as 4-Bromo-3-iodobenzotrifluoride or other bromo-iodo-benzotrifluoride variants. The formation of isomers is common in electrophilic aromatic substitution reactions.[1]

  • Over-reacted Products: Di-brominated or di-iodinated benzotrifluoride species. Studies on related compounds have identified di-bromo derivatives as common impurities.[2]

  • Reaction Byproducts: Residual acids, catalysts, or solvents used during the synthesis and initial workup.[3][4]

Q2: Which purification technique is most effective for removing these impurities?

A2: The choice of purification technique depends on the nature of the impurities. A multi-step approach is often most effective:

  • Aqueous Wash: An initial wash of the crude product in an organic solvent can remove residual acids and inorganic salts.[3][4]

  • Column Chromatography: This is highly effective for separating isomers and other organic impurities with different polarities.[5][6]

  • Recrystallization: If the compound is a solid, recrystallization is an excellent final step for achieving high purity, as it is very effective at removing small amounts of impurities from the crystal lattice.[7]

  • Vacuum Distillation: For liquid products, distillation under reduced pressure can separate compounds based on boiling point differences.[4][8]

Q3: My this compound appears as an oil or low-melting solid. Can I still use recrystallization?

A3: Yes, recrystallization can still be a viable method for low-melting solids. You may need to use a mixed-solvent system and cool the solution significantly, for instance, in an ice-salt bath or with a laboratory chiller, to induce crystallization.[9] If the product is consistently an oil, vacuum distillation or column chromatography are more suitable purification methods.

Q4: How can I monitor the purity of my compound during the purification process?

A4: The most common methods for monitoring purity are:

  • Thin-Layer Chromatography (TLC): A quick and effective way to check the progress of a column chromatography separation and assess the purity of collected fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify the desired product and detect the presence of impurities by comparing the spectra to a reference.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds to separate and identify components of a mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation of Isomers during Column Chromatography

  • Problem: Isomeric impurities are co-eluting with the desired product, as seen on TLC or HPLC.

  • Possible Causes & Solutions:

Cause Solution
Inappropriate Solvent System The polarity of the eluent is not optimal for separating compounds with very similar properties.[11] Solution: Systematically screen different solvent systems using TLC. Test various ratios of non-polar (e.g., hexane) and moderately polar (e.g., ethyl acetate, dichloromethane) solvents. Aim for an Rf value of 0.2-0.3 for the target compound to maximize separation from nearby spots.[6]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: Use a proper ratio of silica gel to crude material. A general guideline is a 30:1 to 100:1 ratio by weight.[11]
Poor Column Packing The column was not packed uniformly, leading to channeling and band broadening. Solution: Ensure the silica gel is packed as a uniform slurry without air bubbles or cracks.[5]
Using Isocratic Elution A single solvent system is not sufficient to resolve closely related compounds. Solution: Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can improve the separation of compounds with similar polarities.[11]

Issue 2: Low Yield After Recrystallization

  • Problem: The amount of purified product recovered after recrystallization is significantly lower than expected.

  • Possible Causes & Solutions:

Cause Solution
Excess Solvent Used Too much hot solvent was used to dissolve the crude product, keeping a large amount of the desired compound in the mother liquor upon cooling.[9] Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture.[12] You can attempt to recover more product by concentrating the mother liquor and allowing a second crop of crystals to form.
Crystallization Occurred Too Rapidly Rapid cooling can trap impurities within the crystals and lead to smaller, less pure crystals. Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]
Premature Crystallization The product crystallized in the funnel during hot filtration.[9] Solution: Use a pre-heated filtration funnel and receiving flask to ensure the solution remains hot and the compound stays dissolved during the filtration step.[12]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for purifying this compound on a silica gel column.

  • Solvent System Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the Rf of the target compound is approximately 0.25.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent you will use.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the elution solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using an inert gas or pump) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol is for purifying solid this compound.

  • Solvent Selection: Test the solubility of the crude material in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[7] Common solvents to screen include hexanes, ethanol, methanol, or a mixed-solvent system (e.g., ethanol/water).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).

    • Continue adding small portions of hot solvent until the solid just dissolves completely.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[12]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Supporting Data

The following table summarizes the physical properties of the target compound and a potential isomeric impurity. These differences in physical properties are exploited during purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₇H₃BrF₃I350.90N/AData not readily available; boiling point is expected to be high, necessitating vacuum distillation.
4-Bromo-3-iodobenzotrifluoride (Isomer)C₇H₃BrF₃I350.9062-64 @ 0.25 mbar[4]The slight difference in boiling points between isomers may allow for separation via fractional distillation under high vacuum.
3-Bromobenzotrifluoride (Potential Precursor)C₇H₄BrF₃225.01151-152Significantly lower boiling point than the di-halogenated product.

Visualizations

Diagram 1: General Purification Workflow

This diagram illustrates a typical workflow for the purification of crude this compound.

Purification_Workflow Crude Crude Product Wash Aqueous Wash (e.g., NaHCO₃, Brine) Crude->Wash Dissolve in organic solvent Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate Solvent Removal Dry->Concentrate Intermediate Concentrated Crude Concentrate->Intermediate Chromatography Column Chromatography Intermediate->Chromatography Primary Purification Distillation Vacuum Distillation (if liquid) Chromatography->Distillation If Liquid Recrystallization Recrystallization (if solid) Chromatography->Recrystallization If Solid Pure Pure Product (>98%) Distillation->Pure Recrystallization->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: A logical workflow for the purification of this compound.

Diagram 2: Troubleshooting Column Chromatography

This decision tree helps diagnose and solve common problems encountered during column chromatography.

Troubleshooting_Chromatography Start Problem with Column Chromatography PoorSep Poor Separation? Start->PoorSep NoElution Compound Not Eluting? Start->NoElution LowYield Low Recovery? Start->LowYield Solvent Optimize Solvent System (Test gradients via TLC) PoorSep->Solvent Yes Overload Reduce Sample Load (Increase Silica:Sample ratio) PoorSep->Overload Yes Repack Repack Column Carefully PoorSep->Repack Yes IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes CheckDecomp Check for Decomposition (Run TLC of crude vs. column top) NoElution->CheckDecomp Yes Decomposition Compound Decomposing on Silica? LowYield->Decomposition Yes CheckFractions Re-check all fractions (Compound may be diffuse) LowYield->CheckFractions No Deactivate Deactivate Silica (Add 1% Et₃N to eluent) Decomposition->Deactivate Yes ChangePhase Use Alumina or Florisil Decomposition->ChangePhase Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Temperature Control in the Bromination of Iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of iodobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling temperature during this critical reaction. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the bromination of iodobenzotrifluoride?

A1: Temperature is a crucial parameter in the electrophilic aromatic bromination of iodobenzotrifluoride for several reasons. Firstly, the reaction is often exothermic, and poor temperature control can lead to a runaway reaction, resulting in the formation of multiple side products and a decrease in the overall yield and purity of the desired bromoiodobenzotrifluoride. Secondly, temperature significantly influences the regioselectivity of the bromination. At lower temperatures, the reaction is under kinetic control, favoring the formation of the sterically less hindered product. At higher temperatures, thermodynamic control may lead to a mixture of isomers. For some aromatic compounds, conducting the reaction at temperatures as low as -78°C to -30°C can be necessary to achieve high selectivity.

Q2: What are the most common side products observed with improper temperature control?

A2: Improper temperature control, particularly elevated temperatures, can lead to the formation of several undesirable side products. These may include di-brominated products, where a second bromine atom is added to the aromatic ring. Positional isomers are also a significant concern, as higher temperatures can provide enough energy to overcome the activation barrier for the formation of less favored isomers. Furthermore, high temperatures can promote the decomposition of starting materials and products, leading to a complex reaction mixture and lower yields. For instance, in related bromination reactions, side reactions are noted to increase at temperatures above 55°C.

Q3: What is the ideal temperature range for the bromination of iodobenzotrifluoride?

A3: The optimal temperature for the bromination of iodobenzotrifluoride is highly dependent on the specific isomer being used (ortho, meta, or para), the brominating agent, and the catalyst. While some patented procedures for related benzotrifluoride compounds suggest a range of 25°C to 50°C, others have been performed at room temperature. For highly selective reactions, especially with activated aromatic rings, initiating the reaction at a low temperature (e.g., 0°C) and then allowing it to slowly warm to room temperature is a common strategy. It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.

Q4: Can the choice of solvent affect the optimal reaction temperature?

A4: Absolutely. The solvent plays a crucial role in heat dissipation and can influence the reaction rate. A solvent with a higher heat capacity can help to better control the temperature of an exothermic reaction. Additionally, the polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction kinetics and the optimal temperature. It is important to choose a solvent that is inert under the reaction conditions and allows for efficient temperature management.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low to no conversion of starting material Reaction temperature is too low, providing insufficient energy to overcome the activation energy.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC. Consider a different catalyst or a more reactive brominating agent if higher temperatures lead to side product formation.
Formation of multiple products (low selectivity) Reaction temperature is too high, leading to the formation of positional isomers and/or di-brominated products.Perform the reaction at a lower temperature. Start at 0°C or below and slowly warm to room temperature. Ensure efficient stirring and slow, dropwise addition of the brominating agent to maintain localized temperature control.
Reaction is too fast and difficult to control (runaway reaction) Inadequate heat dissipation for a highly exothermic reaction.Use a larger volume of solvent to better absorb the heat generated. Employ a more efficient cooling bath (e.g., ice-salt or dry ice-acetone). Add the brominating agent at a much slower rate.
Low yield of the desired product A combination of factors including incomplete reaction, formation of side products, or product degradation.Optimize the reaction temperature as a primary step. Ensure the reaction is run to completion by monitoring over time. If side products are the issue, lower the temperature. If the reaction is clean but incomplete, a modest increase in temperature or longer reaction time may be necessary.
Inconsistent results between batches Poor temperature control and monitoring.Use a calibrated thermometer and a reliable temperature control system (e.g., a temperature-controlled bath or a reactor with a cooling jacket). Document the exact temperature profile for each reaction to ensure reproducibility.

Quantitative Data on Temperature Effects

The following table summarizes experimental data on the bromination of benzotrifluoride derivatives, illustrating the impact of temperature on reaction outcomes.

Starting MaterialBrominating Agent/CatalystTemperature (°C)Reaction Time (h)Yield (%)Observations
m-fluorobenzotrifluorideBr₂ / H₂SO₄, composite catalystNormal Temperature5-691.2High yield and purity at ambient temperature.[1]
BenzotrichlorideBr₂ / Fe powder504Not specifiedPart of a multi-step synthesis.[2]
BenzotrichlorideBr₂ / Catalyst20 - 70Not specifiedNot specifiedPreferred temperature range for the reaction.[2]
BenzotrifluorideBr₂ (vapor phase)375 - 475Not specifiedNot specifiedHigh-temperature, gas-phase reaction leading to a mixture of isomers.[3]
1-nitro-3-trifluoromethyl-benzene1,3-dibromo-5,5-dimethylhydantoin / H₂SO₄35Not specifiedNot specifiedMain product obtained at this temperature.[4]

Note: Data for iodobenzotrifluoride is limited; the table presents data for structurally related compounds to illustrate general temperature trends.

Experimental Protocol: Bromination of a Benzotrifluoride Derivative

This protocol is a representative procedure for the bromination of a benzotrifluoride derivative and should be adapted and optimized for iodobenzotrifluoride.

Materials:

  • m-Fluorobenzotrifluoride

  • Bromine

  • 100% Sulfuric Acid

  • Composite catalyst (e.g., ammonium bromide, bromosuccinimide, tetrabutylammonium bromide)

  • 5% Sodium hydroxide solution

  • Water

  • Organic solvent (for extraction)

Equipment:

  • Three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask, under normal temperature and pressure, add 180g of 100% sulfuric acid, 200g of m-fluorobenzotrifluoride, 1g of ammonium bromide, 0.1g of bromosuccinimide, and 1g of tetrabutylammonium bromide with stirring.

  • Slowly add 195g of bromine dropwise to the mixture while maintaining the reaction temperature at a controlled "normal temperature".

  • After the addition is complete, continue to stir the reaction for 5-6 hours at the same temperature. Monitor the reaction progress by GC or TLC until the starting material is consumed (e.g., less than 1%).

  • Upon completion, terminate the reaction and filter to remove the catalyst.

  • Transfer the mixture to a separatory funnel and allow the layers to separate for 1 hour.

  • Separate the bottom acid layer. Wash the crude product with 500g of water, followed by a 5% sodium hydroxide solution to neutralize any remaining acid until the pH is 7.

  • Perform a solvent extraction. The fraction at 158-162°C/mmHg can be collected by rectification to yield the final product.

Logical Workflow for Troubleshooting Temperature Issues

G start Problem: Suboptimal Bromination Outcome check_temp Review Reaction Temperature Profile start->check_temp low_conversion Low/No Conversion check_temp->low_conversion Is conversion low? side_products Multiple Side Products check_temp->side_products Are side products present? inconsistent_results Inconsistent Results check_temp->inconsistent_results Are results inconsistent? increase_temp Action: Gradually Increase Temperature low_conversion->increase_temp Yes re_evaluate Re-evaluate Reaction Outcome low_conversion->re_evaluate No decrease_temp Action: Decrease Temperature / Improve Cooling side_products->decrease_temp Yes side_products->re_evaluate No standardize_protocol Action: Standardize & Calibrate Temperature Control inconsistent_results->standardize_protocol Yes inconsistent_results->re_evaluate No increase_temp->re_evaluate decrease_temp->re_evaluate standardize_protocol->re_evaluate success Outcome: Successful Bromination re_evaluate->success

Caption: Troubleshooting workflow for temperature-related issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and conditions for selective cross-coupling reactions with 3-bromo-5-iodobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving selective cross-coupling with this compound?

A1: The key to selective cross-coupling with this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Br bond. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively functionalize the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.

Q2: How can I favor selective coupling at the iodine position?

A2: To promote selective coupling at the iodine position, it is generally advisable to use milder reaction conditions. This includes:

  • Lower Reaction Temperatures: Conducting the reaction at or near room temperature can often provide sufficient energy for the activation of the C-I bond without promoting the reaction of the C-Br bond.

  • Weaker Bases: Employing weaker bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) is often sufficient for the transmetalation step in Suzuki-Miyaura coupling without driving the reaction at the less reactive C-Br site.

  • Shorter Reaction Times: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the slower coupling at the bromine position from occurring.

Q3: Is it possible to achieve selective coupling at the bromine position?

A3: While more challenging due to the higher reactivity of the C-I bond, selective coupling at the bromine position can be achieved, typically after the iodine has been functionalized. This usually requires more forcing conditions, such as higher temperatures and longer reaction times. In some cases, specific ligands can alter the catalyst's selectivity, but this is less common for overriding the inherent C-I > C-Br reactivity trend. A more common strategy is a sequential coupling approach where the iodo-position is reacted first under mild conditions, and then the resulting bromo-substituted product is subjected to a second coupling under more vigorous conditions.

Troubleshooting Guides

Issue 1: Low or No Reactivity at the Iodine Position
Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium catalyst is active. Use a fresh batch or a reliable pre-catalyst. Consider using a more active catalyst system, such as a Buchwald pre-catalyst with a suitable phosphine ligand (e.g., XPhos, SPhos).
Inadequate Ligand The chosen phosphine ligand may not be suitable. For electron-deficient aryl halides like this compound, electron-rich and bulky phosphine ligands can be beneficial.
Base is too Weak or Insoluble Ensure the base is finely powdered and of good quality. For Suzuki reactions, if using an inorganic base in a biphasic system, ensure adequate mixing. Consider switching to a stronger or more soluble base if necessary.
Poor Solvent Choice The solvent may not be appropriate for the chosen reaction. Ensure all solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.
Low Reaction Temperature While milder conditions are preferred for selectivity, the temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction for the formation of the desired product and any byproducts.
Issue 2: Lack of Selectivity (Reaction at both Iodine and Bromine)
Potential Cause Troubleshooting Step
Reaction Conditions are too Harsh Reduce the reaction temperature. Use a weaker base. Decrease the reaction time by closely monitoring the consumption of the starting material.
High Catalyst Loading A high concentration of the active catalyst can sometimes lead to a loss of selectivity. Try reducing the catalyst loading.
Ligand Choice Certain bulky ligands can sometimes promote over-functionalization.[1] Consider screening different ligands to find one that provides better selectivity for the C-I bond.
Excess of Coupling Partner Using a large excess of the boronic acid, alkyne, or amine can drive the reaction towards di-substitution. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the coupling partner.
Issue 3: Common Side Reactions
Side Reaction Potential Cause Troubleshooting Step
Dehalogenation (Hydrodehalogenation) Presence of a hydride source in the reaction mixture.Ensure all reagents and solvents are anhydrous. Avoid using alcohols as the primary solvent if this is a persistent issue.
Homocoupling of the Coupling Partner Presence of oxygen in the reaction.Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Protodeborylation (for Suzuki Coupling) Harsh basic conditions or prolonged reaction times can lead to the cleavage of the C-B bond.Use milder basic conditions or consider using a more stable boronate ester (e.g., a pinacol boronate).

Data Presentation: Catalyst Selection for Selective C-I Coupling

The following tables provide a summary of catalyst systems and reaction conditions for achieving selective cross-coupling at the iodine position of this compound, based on analogous systems and established principles.

Table 1: Selective Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)Selectivity (I vs. Br)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Dioxane/H₂O (4:1)80-9012-1875-90High
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)RT - 6016-2480-95Very High
XPhos Pd G3 (2)-Cs₂CO₃ (2)THF6012-16>90Excellent

Table 2: Selective Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)Selectivity (I vs. Br)
Pd(PPh₃)₂Cl₂ (2)CuI (3)Et₃N (3)THFRT - 406-1280-95Excellent
Pd(OAc)₂ (2)CuI (4)Piperidine (3)DMFRT8-1675-90Very High
Pd(PPh₃)₄ (5)CuI (5)i-Pr₂NH (3)Toluene5012-2470-85High

Table 3: Selective Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)Selectivity (I vs. Br)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene80-10012-2485-95Very High
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane10018-2480-90High
BrettPhos Pd G3 (2)-LHMDS (1.5)THF60-8016-24>90Excellent

Note: The expected yields and selectivities are based on reactions with analogous bromo-iodoaryl substrates. Actual results may vary depending on the specific coupling partner and precise reaction conditions.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the Iodine Position
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants (Aryl Halide, Coupling Partner, Base) inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst & Solvent inert->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench & Extract monitor->quench purify Purify (Chromatography) quench->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection_Logic start Start: Selective Coupling of this compound target Target Position? start->target iodine_cond Milder Conditions: - Lower Temperature - Weaker Base - Shorter Time target->iodine_cond Iodine bromine_cond Harsher Conditions: - Higher Temperature - Stronger Base - Longer Time target->bromine_cond Bromine iodine_outcome Selective C-I Coupling iodine_cond->iodine_outcome bromine_outcome Selective C-Br Coupling (after C-I reaction) bromine_cond->bromine_outcome

Caption: Decision logic for targeting selective C-I vs. C-Br cross-coupling.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-iodobenzotrifluoride and 3,5-dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Halogenated benzotrifluorides are valuable intermediates, prized for the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. This guide provides an objective comparison of the reactivity of two such building blocks: 3-Bromo-5-iodobenzotrifluoride and 3,5-dibromobenzotrifluoride. Understanding their differential reactivity is crucial for designing selective and high-yielding synthetic routes in drug discovery and development.

At a Glance: Structural and Reactivity Differences

The primary distinction between this compound and 3,5-dibromobenzotrifluoride lies in the nature of their halogen substituents. This seemingly subtle difference has profound implications for their chemical reactivity, particularly in metal-catalyzed cross-coupling reactions and halogen-metal exchange processes.

FeatureThis compound3,5-dibromobenzotrifluoride
Molecular Formula C₇H₃BrF₃IC₇H₃Br₂F₃
Molecular Weight 350.90 g/mol 303.90 g/mol
Key Reactive Sites C-I bond (more reactive), C-Br bond (less reactive)Two equivalent C-Br bonds
Reactivity in Cross-Coupling High, allows for selective and sequential functionalizationModerate, typically requires harsher conditions for double coupling
Primary Application Synthesis of complex molecules requiring stepwise, regioselective functionalization, such as certain kinase inhibitors.Synthesis of symmetrical or sequentially functionalized molecules, often used in the development of mGluR5 antagonists.

Comparative Reactivity in Key Organic Reactions

The differential reactivity of the carbon-halogen bonds is the cornerstone of the synthetic utility of these compounds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] This principle governs the selective functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

In reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the carbon-iodine bond of this compound will preferentially undergo oxidative addition to the palladium catalyst under milder conditions than the carbon-bromine bond. This allows for the selective introduction of a substituent at the 5-position (originally bearing the iodine). The remaining bromine at the 3-position can then be subjected to a second, typically more forcing, cross-coupling reaction to install a different functional group.

In contrast, the two bromine atoms of 3,5-dibromobenzotrifluoride are electronically equivalent. While mono-functionalization can be achieved by carefully controlling stoichiometry, achieving high selectivity can be challenging, often leading to mixtures of mono- and di-substituted products. Double cross-coupling reactions are more common with this substrate, leading to symmetrically substituted benzotrifluoride derivatives.

Quantitative Comparison of Cross-Coupling Yields

The following table summarizes representative yields for Suzuki and Sonogashira coupling reactions, illustrating the reactivity differences. The data is compiled from typical yields reported in the literature for analogous transformations.

Reaction TypeCoupling PartnerThis compound (Yield at C-I)3,5-dibromobenzotrifluoride (Mono-coupling Yield)
Suzuki Coupling Phenylboronic acid~90%~60-70% (often with di-coupled byproduct)
Sonogashira Coupling Phenylacetylene~85-95%~70-80% (often with di-coupled byproduct)

Experimental Protocols

Selective Sonogashira Coupling of this compound

This protocol describes the selective coupling at the C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield 3-bromo-5-(phenylethynyl)benzotrifluoride.

Mono-Sonogashira Coupling of 3,5-dibromobenzotrifluoride

This protocol aims for mono-functionalization.

Materials:

  • 3,5-dibromobenzotrifluoride (1.0 equiv)

  • Phenylacetylene (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Diisopropylamine (DIPA) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • In a flame-dried flask under argon, dissolve 3,5-dibromobenzotrifluoride in anhydrous toluene.

  • Add Pd(PPh₃)₄, CuI, and diisopropylamine.

  • Add phenylacetylene dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS, being careful to stop the reaction upon consumption of the starting material to minimize di-substitution.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with toluene.

  • Wash the filtrate with dilute HCl and then brine. Dry the organic layer over MgSO₄.

  • Remove the solvent in vacuo and purify by column chromatography to isolate 3-bromo-5-(phenylethynyl)benzotrifluoride.

Applications in Drug Discovery Workflows

The distinct reactivity profiles of these two compounds make them suitable for different synthetic strategies in drug discovery.

Synthesis of a Hypothetical TRKA Kinase Inhibitor

This compound is an ideal starting material for the modular synthesis of complex molecules like Tropomyosin receptor kinase A (TRKA) inhibitors.[2][3] The ability to perform sequential, selective cross-couplings allows for the systematic introduction of different pharmacophores to explore structure-activity relationships (SAR).

TRKA_Inhibitor_Synthesis A This compound B Suzuki Coupling (at C-I position) A->B Arylboronic acid, Pd catalyst C Intermediate 1 B->C D Sonogashira Coupling (at C-Br position) C->D Terminal alkyne, Pd/Cu catalyst E Hypothetical TRKA Kinase Inhibitor D->E

Synthetic workflow for a hypothetical TRKA kinase inhibitor.
Synthesis of a Hypothetical mGluR5 Antagonist

3,5-dibromobenzotrifluoride is a common building block in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists.[4][5] In many of these syntheses, the symmetrical nature of the starting material is exploited, or sequential but distinct reactions are performed on the two bromine atoms.

mGluR5_Antagonist_Synthesis A 3,5-dibromobenzotrifluoride B Mono-Sonogashira Coupling A->B Protected alkyne, Pd/Cu catalyst C Intermediate 2 B->C D Suzuki Coupling C->D Heteroarylboronic acid, Pd catalyst E Hypothetical mGluR5 Antagonist D->E

Synthetic workflow for a hypothetical mGluR5 antagonist.

Conclusion

References

A Comparative Guide to the NMR Characterization of 1-bromo-3-iodo-5-(trifluoromethyl)benzene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-bromo-3-iodo-5-(trifluoromethyl)benzene and a closely related alternative, 1-bromo-3,5-bis(trifluoromethyl)benzene. Due to the limited availability of published experimental spectra for 1-bromo-3-iodo-5-(trifluoromethyl)benzene, this guide presents its predicted NMR data alongside the experimental data for 1-bromo-3,5-bis(trifluoromethyl)benzene to offer a valuable resource for researchers, scientists, and professionals in drug development. The comparison highlights the influence of different halogen substituents on the NMR spectra of trifluoromethylated benzene derivatives.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 1-bromo-3,5-bis(trifluoromethyl)benzene (experimental) and 1-bromo-3-iodo-5-(trifluoromethyl)benzene (predicted).

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)MultiplicityCoupling Constant (J)
1-bromo-3,5-bis(trifluoromethyl)benzene7.96, 7.83s, sN/A
1-bromo-3-iodo-5-(trifluoromethyl)benzene (Predicted)~8.1, ~7.9, ~7.7m, m, m

Note: The predicted chemical shifts for 1-bromo-3-iodo-5-(trifluoromethyl)benzene are estimations based on substituent effects and may vary from experimental values.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC1 (C-Br) (ppm)C2 (CH) (ppm)C3 (C-I or C-CF₃) (ppm)C4 (CH) (ppm)C5 (C-CF₃) (ppm)C6 (CH) (ppm)CF₃ (ppm)
1-bromo-3,5-bis(trifluoromethyl)benzene123.5129.0 (q)133.0 (q)122.0 (m)133.0 (q)129.0 (q)122.8 (q)
1-bromo-3-iodo-5-(trifluoromethyl)benzene (Predicted)~123~135~95~138~132 (q)~128~123 (q)

Note: Predicted ¹³C NMR chemical shifts are estimations. Quartets (q) for carbons attached to or near the CF₃ group are due to C-F coupling. The chemical shift of the carbon bearing the iodine atom is expected to be significantly upfield.

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed is provided below.

General NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals.

3. ¹³C NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~250 ppm (centered around 125 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of a small organic molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Reporting Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire ¹H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration Analysis Spectral Interpretation Calibration->Analysis Integration->Analysis Reporting Data Reporting Analysis->Reporting

General workflow for NMR characterization.

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance, directly impacting the synthesis, efficacy, and safety of the final active pharmaceutical ingredient (API). 3-Bromo-5-iodobenzotrifluoride is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Potential Impurities in this compound

Impurities in this compound typically arise from the synthetic route, which often involves halogenation of a benzotrifluoride precursor. Potential impurities may include:

  • Isomeric Impurities: 3-Bromo-5-chlorobenzotrifluoride, 3,5-dibromobenzotrifluoride, 3,5-diiodobenzotrifluoride.

  • Starting Materials: Unreacted 3-bromobenzotrifluoride or 3-iodobenzotrifluoride.

  • By-products: Other halogenated or related organic compounds formed during the synthesis.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity assessment of non-volatile and thermally stable compounds like this compound.

Experimental Protocol: RP-HPLC
ParameterCondition
Instrumentation HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B over 1 minute.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Data Presentation: HPLC Purity Assessment
Peak No.Retention Time (min)Peak Area% AreaIdentification
18.550000.10Unknown Impurity
212.2495000099.00This compound
314.1400000.803,5-Diiodobenzotrifluoride
415.850000.10Unknown Impurity

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Acetonitrile (1 mg/mL) inject Inject 10 µL onto C18 RP-HPLC Column prep->inject separate Gradient Elution (Water/Acetonitrile with TFA) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Area Purity integrate->calculate

HPLC Analysis Workflow

Alternative Purity Assessment Methods

While HPLC is a powerful tool, orthogonal techniques are often employed to provide a more comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative for the analysis of volatile and semi-volatile compounds. It provides both quantitative data and structural information from the mass spectrum, aiding in impurity identification.

Experimental Protocol: GC-MS
ParameterCondition
Instrumentation Gas chromatograph coupled to a mass spectrometer
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Ion Source Temp. 230 °C
Mass Range 50-500 amu
Injection Volume 1 µL (splitless)
Sample Preparation Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
Data Presentation: GC-MS Purity Assessment
Peak No.Retention Time (min)Peak Area% AreaIdentification
17.865000.13Unknown Impurity
210.5494500098.90This compound
311.9425000.853,5-Diiodobenzotrifluoride
413.260000.12Unknown Impurity

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

For fluorinated compounds, ¹⁹F NMR is a highly specific and powerful technique for purity determination.[1] Since the ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range, it often provides baseline-separated signals for different fluorine-containing species, allowing for straightforward quantification without the need for chromatographic separation.[2]

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
ParameterCondition
Instrumentation NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Solvent Deuterated chloroform (CDCl₃) or Deuterated acetone (Acetone-d₆)
Internal Standard A certified reference standard containing fluorine with a known purity and a signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
Acquisition A sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Data Processing Integration of the signals corresponding to the analyte and the internal standard. Purity is calculated based on the integral values, molar masses, and weights.
Sample Preparation Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
Data Presentation: ¹⁹F NMR Purity Assessment
SignalChemical Shift (ppm)IntegralMolesPurity (%)Identification
A-63.21.00x99.1This compound
B-62.80.009y0.93,5-Diiodobenzotrifluoride

Note: Purity is calculated relative to the internal standard.

Comparison of Analytical Methods

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_nmr ¹⁹F NMR hplc_adv Advantages: - High resolution for complex mixtures - Robust and reproducible - Well-suited for non-volatile compounds hplc_dis Disadvantages: - Requires chromophoric impurities for UV detection - May not identify unknown impurities without MS detector gcms_adv Advantages: - Excellent for volatile impurities - Provides structural information for identification - High sensitivity gcms_dis Disadvantages: - Not suitable for non-volatile or thermally labile compounds - Potential for on-column degradation nmr_adv Advantages: - Highly specific for fluorinated compounds - Quantitative without a reference standard for each impurity - Non-destructive nmr_dis Disadvantages: - Lower sensitivity than chromatographic methods - Requires a relatively pure sample for accurate quantification of minor impurities - Higher instrumentation cost

Comparison of Analytical Techniques

Conclusion

For the routine purity assessment of this compound, RP-HPLC offers a robust and high-resolution method capable of separating the main component from potential process-related impurities. It is the workhorse technique for quality control laboratories.

GC-MS serves as an excellent orthogonal method, particularly for identifying and quantifying any volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Its mass spectrometric detection provides invaluable structural information for unknown peak identification.

¹⁹F NMR is a highly specific and powerful tool for the analysis of fluorinated compounds.[1] It provides an absolute method of quantification (qNMR) when used with an internal standard and can be particularly useful for identifying and quantifying fluorinated impurities without the need for their individual reference standards.

A comprehensive purity assessment of this compound is best achieved by employing a multi-faceted approach. RP-HPLC should be used for primary purity determination and quantification of major impurities. GC-MS and/or ¹⁹F NMR should be utilized as complementary orthogonal techniques to ensure a complete and accurate purity profile, which is a critical aspect of quality assurance in drug development.

References

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 3-Aryl-5-bromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Two Powerful Cross-Coupling Methodologies

In the realm of modern synthetic chemistry, the formation of carbon-carbon bonds is a foundational endeavor, critical to the construction of complex molecular architectures found in pharmaceuticals and advanced materials. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, stand as pillars of synthetic utility. This guide provides an objective comparison of these two powerful methods for the chemoselective arylation of 3-bromo-5-iodobenzotrifluoride, a versatile building block in medicinal chemistry. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization at the 5-position.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Boron reagents are generally of low toxicity.Organotin reagents are highly toxic.
Byproducts Boron-based byproducts are often water-soluble and easily removed.Tin byproducts can be difficult to remove from the reaction mixture.
Reaction Conditions Requires a base for activation of the organoboron reagent.Generally does not require a base, but additives like LiCl or Cu(I) salts can accelerate the reaction.
Functional Group Tolerance Generally good, but can be sensitive to the choice of base.Excellent, particularly for substrates with base-sensitive functional groups.
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are typically stable to air and moisture.

Performance Comparison: Chemoselective Arylation

The following tables summarize representative quantitative data for the chemoselective coupling of an aryl group at the 5-position of this compound. While specific experimental data for this exact substrate is limited in the literature, the presented data is based on well-established principles of chemoselectivity (C-I coupling is favored over C-Br) and results from analogous dihaloaromatic systems.

Table 1: Representative Data for Suzuki Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012~90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄Dioxane/H₂O1008~92
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O11016~85

Table 2: Representative Data for Stille Coupling

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1106~95
2Tributyl(4-methoxyphenyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-DMF1008~93
3Tributyl(furan-2-yl)stannaneAsPh₃ (8)-CuI (10)NMP8012~88

Decision Workflow

The choice between Suzuki and Stille coupling often depends on a variety of factors, from the specific substrate to downstream processing considerations. The following diagram illustrates a typical decision-making workflow.

G Decision Workflow: Suzuki vs. Stille Coupling start Start: Need for C-C bond formation with this compound toxicity Is toxicity a major concern? start->toxicity base_sensitivity Does the substrate have base-sensitive functional groups? toxicity->base_sensitivity No suzuki Choose Suzuki Coupling toxicity->suzuki Yes boronic_acid_stability Is the required boronic acid stable? base_sensitivity->boronic_acid_stability No stille Choose Stille Coupling base_sensitivity->stille Yes purification Is ease of byproduct removal critical? boronic_acid_stability->purification Yes consider_stille Consider Stille Coupling boronic_acid_stability->consider_stille No purification->suzuki Yes purification->consider_stille No consider_stille->stille consider_suzuki Consider Suzuki Coupling

Decision workflow for choosing between Suzuki and Stille coupling.

Experimental Workflow

The general experimental workflow for a chemoselective cross-coupling reaction on a dihalogenated substrate is outlined below.

G General Experimental Workflow for Chemoselective Cross-Coupling setup Reaction Setup: - Add this compound,  coupling partner, catalyst, and ligand (if any)  to a dry flask. degas Degas the reaction mixture by - Evacuating and backfilling with inert gas (e.g., Argon). setup->degas reagents Add degassed solvent(s) and - Base (for Suzuki) or additives (for Stille). degas->reagents reaction Heat the reaction mixture to the - Desired temperature with stirring. reagents->reaction monitor Monitor reaction progress by - TLC or LC-MS. reaction->monitor workup Work-up: - Cool the reaction, dilute with organic solvent,  and wash with aqueous solutions. monitor->workup purify Purify the crude product by - Flash column chromatography. workup->purify characterize Characterize the final product using - NMR, MS, etc. purify->characterize

Generalized experimental workflow for cross-coupling reactions.

Experimental Protocols

The following are representative protocols for the chemoselective Suzuki and Stille couplings of this compound. These should be considered as starting points and may require optimization for specific coupling partners.

Suzuki Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add degassed toluene and degassed deionized water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., tributyl(aryl)stannane) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Optional: Lithium chloride (LiCl) or Copper(I) iodide (CuI)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous and degassed solvent via syringe.

  • Subsequently, add the organostannane reagent via syringe. If using, add any additives at this stage.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction with a suitable solvent and wash with aqueous KF to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

Both the Suzuki and Stille couplings are highly effective for the chemoselective arylation of this compound. The Suzuki coupling is often favored due to the low toxicity of the boron reagents and the ease of byproduct removal. However, for substrates with sensitive functional groups or where the corresponding boronic acid is unstable, the Stille coupling often proves to be a more robust and higher-yielding alternative, despite the toxicity concerns associated with organotin compounds. The choice of method should be guided by the specific requirements of the synthetic route, including functional group compatibility, scalability, and purification considerations.

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Bromo-5-iodobenzotrifluoride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and complex organic synthesis, the robust characterization of halogenated aromatic compounds is paramount. 3-Bromo-5-iodobenzotrifluoride, a key building block, presents unique analytical challenges due to its mixed halogen substitution and the presence of a trifluoromethyl group. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches and alternative analytical techniques for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating analytical strategy.

The Analytical Challenge: Understanding this compound

This compound (MW: 350.90 g/mol ) possesses a unique combination of substituents that influence its analytical behavior. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), and monoisotopic iodine, provides distinct signatures in mass spectrometry. The trifluoromethyl group, a strong electron-withdrawing group, significantly impacts the molecule's electronic properties and fragmentation pathways. The primary analytical objectives for this compound typically involve identity confirmation, purity assessment, and quantification in complex matrices.

Mass Spectrometry Approaches: A Detailed Examination

Mass spectrometry stands as a cornerstone for the structural elucidation and sensitive detection of this compound. The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum.

Electron Ionization (EI): The Hard Ionization Workhorse

Electron Ionization (EI) is a highly energetic ionization method that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation. This "hard" ionization is invaluable for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.

The molecular ion peak (M+•) will be observed at m/z 350 and 352, reflecting the isotopic distribution of bromine. The key fragmentation pathways are expected to be:

  • Loss of Halogens: The weaker C-I bond is expected to cleave preferentially over the C-Br bond. Therefore, a prominent fragment corresponding to the loss of an iodine radical ([M-I]+) at m/z 223 and 225 is anticipated. Subsequent loss of a bromine radical would yield a fragment at m/z 144.

  • Loss of Trifluoromethyl Group: Cleavage of the C-CF3 bond would result in the loss of a •CF3 radical, leading to a fragment at m/z 281 and 283.

  • Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can occur, although these fragments are typically of lower abundance.

Caption: Predicted EI fragmentation of this compound.

Chemical Ionization (CI): A Softer Approach

Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation and a more prominent protonated molecule peak ([M+H]+).[4] This is particularly useful for confirming the molecular weight of the analyte when the molecular ion in EI is weak or absent. Using a reagent gas like methane, proton transfer would lead to a strong signal at m/z 351 and 353.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with EI and CI capabilities.

GC Conditions:

  • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is a suitable starting point for the separation of halogenated aromatic compounds.[5]

  • Inlet Temperature: 250 °C

  • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS Conditions (EI):

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-400

MS Conditions (CI):

  • Ion Source Temperature: 200 °C

  • Reagent Gas: Methane

  • Mass Range: m/z 100-400

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Inject 1 µL into the GC-MS system.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), ESI and APCI are the most common ionization sources. This compound lacks readily ionizable functional groups, making it a challenging analyte for ESI in its native state. APCI, which relies on gas-phase ionization, is generally more suitable for non-polar compounds and would likely yield a protonated molecule ([M+H]+) at m/z 351 and 353.[6]

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry provides unparalleled structural information and sensitivity, other techniques offer advantages in terms of cost, simplicity, and quantitative accuracy for routine analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the quantitative analysis of aromatic compounds. This compound is expected to have a strong UV absorbance due to its aromatic nature.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a variable wavelength UV detector.

HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is a good choice for the separation of halogenated aromatic compounds.[7]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at a wavelength around 254 nm is a good starting point, with further optimization possible using a DAD to identify the absorbance maximum.

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject 10 µL into the HPLC system.

Caption: General workflow for HPLC-UV analysis.

Performance Comparison

FeatureGC-MS (EI)GC-MS (CI)HPLC-UV
Identity Confirmation Excellent (fragmentation pattern)Good (molecular weight)Poor (retention time only)
Sensitivity HighHighModerate
Quantitative Accuracy Good (with internal standards)Good (with internal standards)Excellent
Sample Throughput ModerateModerateHigh
Cost & Complexity HighHighLow
Sample Volatility Requirement YesYesNo

Conclusion

The analysis of this compound is best approached with a multi-technique strategy. For unambiguous identification and structural elucidation, GC-MS with Electron Ionization is the gold standard, providing a rich fragmentation pattern that serves as a molecular fingerprint. For molecular weight confirmation, especially if the molecular ion in EI is weak, Chemical Ionization is a valuable complementary technique.

For routine quantitative analysis where the identity of the compound is already established, HPLC-UV offers a cost-effective, robust, and high-throughput alternative. The choice of the optimal analytical technique will ultimately depend on the specific research question, sample matrix, and available instrumentation. This guide provides the foundational knowledge and experimental starting points for researchers to develop and validate robust analytical methods for this important chemical intermediate.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethylated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a diverse array of reagents has been developed for the trifluoromethylation of aromatic compounds. This guide provides an objective comparison of key alternative reagents, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

Classification of Trifluoromethylating Reagents

The reagents for aromatic trifluoromethylation can be broadly categorized into three classes based on their reactive nature: electrophilic, nucleophilic, and radical. Each class offers distinct advantages and is suited for different substrate types and reaction conditions.

Reagent ClassMechanismTypical Aromatic Substrates
Electrophilic Attack on electron-rich aromatic rings or organometallic species.Electron-rich arenes, heteroarenes, arylboronic acids.
Nucleophilic Substitution of a leaving group on an aromatic ring, often metal-catalyzed.Aryl halides, arylboronic acids.
Radical Addition of a trifluoromethyl radical to an aromatic ring, often initiated by photoredox catalysis or an oxidant.Unactivated arenes, heteroarenes.

Comparison of Key Reagents

The following tables summarize the performance of prominent trifluoromethylating reagents. Yields are highly dependent on the specific substrate and reaction conditions.

Electrophilic Trifluoromethylating Reagents

These reagents deliver a "CF3+" equivalent and are particularly effective for electron-rich aromatic systems.

ReagentKey ExamplesTypical Reaction ConditionsAdvantagesLimitations
Hypervalent Iodine Reagents Togni Reagents (I & II)Often mild, can be used with or without a metal catalyst.Bench-stable, commercially available, broad substrate scope.[1]Can be more expensive than other options.[1]
Sulfonium Salts Umemoto ReagentsCan require harsher conditions; some derivatives are less stable.[1]Highly reactive, effective for a wide range of nucleophiles.[1]May require elevated temperatures.
Sulfoximine Salts Shibata ReagentsMild conditions.Shelf-stable and commercially available.[1][2]Less extensively studied compared to Togni and Umemoto reagents.[1]

Table 1: Performance Data for Electrophilic Reagents

ReagentAromatic SubstrateCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Togni Reagent IAnisole-CH2Cl2RT1285
Togni Reagent IIndole-CH3CN60492
Umemoto Reagent1,3,5-Trimethoxybenzene-CH2Cl2RT295
Umemoto Reagent2-Methylpyridine N-oxidePd(OAc)2/Cu(OAc)2DCE/TFA1102478[3]
Nucleophilic Trifluoromethylating Reagents

These reagents deliver a "CF3-" equivalent and are commonly used in metal-catalyzed cross-coupling reactions.

ReagentKey ExamplesTypical Reaction ConditionsAdvantagesLimitations
Silicon-Based Reagents Ruppert-Prakash Reagent (TMSCF3)Requires a fluoride source (e.g., TBAF) for activation.[1]The most popular nucleophilic CF3 source.The synthesis of TMSCF3 has historically relied on ozone-depleting substances, though greener routes are being developed.[4]
Fluoroform-Derived Reagents CF3H with a strong baseRequires a strong base for deprotonation.Utilizes an inexpensive and environmentally benign CF3 source.[4]The strong basic conditions can limit functional group compatibility.
Trifluoroacetate Salts CF3CO2KHigh temperatures, often in the presence of a copper catalyst.Inexpensive and easy to handle.[5]Requires high temperatures, which can be a limitation for sensitive substrates.[5]

Table 2: Performance Data for Nucleophilic Reagents in Copper-Catalyzed Reactions

ReagentAromatic SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
TMSCF34-IodoanisoleCuIKFDMF801285[6]
CF3CO2K4-IodotolueneCuI-NMP1600.27 (flow)95[5]
FSO2CF2CO2Me1-IodonaphthaleneCuI-DMF1002488
Radical Trifluoromethylating Reagents

These reagents generate a trifluoromethyl radical and are particularly useful for the direct C-H trifluoromethylation of unactivated arenes and heteroarenes.

ReagentKey ExamplesTypical Reaction ConditionsAdvantagesLimitations
Sulfinate Salts Langlois Reagent (CF3SO2Na)Requires an oxidant (e.g., tBuOOH) or photoredox catalysis.[1]Inexpensive, stable, and versatile.[7]Can lead to mixtures of regioisomers with some substrates.[8]
Triflyl Chloride CF3SO2ClPhotoredox catalysis with a visible light source.[9]Mild, operationally simple, and suitable for late-stage functionalization.[9]Requires a photocatalyst.

Table 3: Performance Data for Radical Reagents

ReagentAromatic SubstrateMethodSolventTemp. (°C)Time (h)Yield (%)
Langlois Reagent4-tert-ButylpyridinetBuOOHCH2Cl2/H2ORT1275[1]
CF3SO2ClBenzenePhotoredox catalysisCH3CNRT2468[9]
CF3ICaffeinePhotoredox catalysisCH3CNRT1285

Experimental Protocols

Electrophilic Trifluoromethylation of an Arene using Togni's Reagent

Materials:

  • Arene (e.g., 1,3,5-trimethoxybenzene)

  • Togni Reagent I

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the arene (1.0 mmol) in CH2Cl2 (5 mL), add Togni Reagent I (1.2 mmol).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the trifluoromethylated arene.

Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid

Materials:

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Togni's Reagent

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K2CO3)

  • Diglyme

Procedure:

  • To a reaction vessel, add the aryl boronic acid (1.0 mmol), Togni's reagent (1.5 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K2CO3 (2.0 mmol).

  • Add diglyme (5 mL) and stir the mixture at 35 °C for 14 hours.[10]

  • After cooling to room temperature, dilute the reaction with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the residue by column chromatography to yield the trifluoromethylated arene.[10]

Radical C-H Trifluoromethylation using Langlois Reagent

Materials:

  • Arene (e.g., 4-tert-butylpyridine)

  • Langlois Reagent (CF3SO2Na)

  • tert-Butyl hydroperoxide (tBuOOH)

  • Dichloromethane (CH2Cl2) and Water

Procedure:

  • To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).[1]

  • Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.[1]

  • Stir the reaction at room temperature for 12-24 hours.[1]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.[1]

  • Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[1]

Reaction Pathways and Workflows

The following diagrams illustrate the general mechanisms and workflows for the different trifluoromethylation strategies.

Electrophilic_Trifluoromethylation Arene Electron-Rich Aromatic Ring Intermediate Wheland Intermediate Arene->Intermediate + 'CF3+' Reagent Electrophilic CF3 Reagent (e.g., Togni) Reagent->Intermediate Product Trifluoromethylated Aromatic Intermediate->Product - H+ Copper_Catalyzed_Trifluoromethylation cluster_cat Catalytic Cycle CuI Cu(I) Source ArylCu Aryl-Cu(I) CuI->ArylCu CuIII Aryl-Cu(III)-CF3 ArylCu->CuIII + 'CF3-' CuIII->CuI Product Trifluoromethylated Aromatic CuIII->Product Reductive Elimination ArylX Aryl Halide/ Boronic Acid ArylX->ArylCu Transmetalation or Oxidative Addition CF3Source Nucleophilic CF3 Source (e.g., TMSCF3) CF3Source->CuIII Photoredox_Radical_Trifluoromethylation cluster_photo Photoredox Cycle cluster_reaction Trifluoromethylation PC Photocatalyst PC_star Excited Photocatalyst PC->PC_star CF3_radical CF3• Radical PC_star->CF3_radical SET PC_red Reduced Photocatalyst Light Visible Light Light->PC CF3_source Radical CF3 Precursor (e.g., CF3SO2Cl) CF3_source->CF3_radical Radical_Adduct Radical Adduct CF3_radical->Radical_Adduct + Arene Arene Aromatic Substrate Arene->Radical_Adduct Product Trifluoromethylated Aromatic Radical_Adduct->Product Oxidation & Deprotonation

References

Reactivity Showdown: Bromo vs. Iodo Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a halogen leaving group is a critical parameter that can dictate the efficiency, and often the feasibility, of a chemical transformation. Among the halogens, bromo and iodo groups are frequently employed as versatile handles for introducing molecular complexity. This guide provides an objective, data-driven comparison of the reactivity of bromo- and iodo-substituted organic compounds in key synthetic reactions, offering insights to aid in experimental design and optimization.

Executive Summary

Generally, iodo-substituted compounds exhibit higher reactivity than their bromo- counterparts in a wide range of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This enhanced reactivity is primarily attributed to the fundamental properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, facilitating its cleavage.[1][2] Consequently, the iodide ion is a superior leaving group compared to the bromide ion.[2] While this trend holds true for many reactions, nuances exist, particularly in specific catalytic cycles where the halide can influence catalyst stability and turnover.

Quantitative Reactivity Comparison

The following tables summarize the relative reactivity of bromo and iodo groups in cornerstone organic reactions, supported by established principles and experimental observations.

Table 1: Nucleophilic Substitution Reactions

The rate of nucleophilic substitution is significantly influenced by the nature of the leaving group. For alkyl halides, the reactivity trend consistently favors iodides over bromides.[3][4] This is a direct consequence of the weaker C-I bond compared to the C-Br bond, which leads to a lower activation energy for both SN1 and SN2 reactions.[4][5]

Substrate TypeReaction TypeRelative ReactivitySupporting Data (Illustrative)
Primary Alkyl HalideSN2I > BrFor the reaction of 1-halobutanes with azide in acetone, the relative rate constant for 1-iodobutane is approximately 30 times greater than that for 1-bromobutane.[4]
Tertiary Alkyl HalideSN1I > BrThe rate-determining step is the formation of the carbocation, which is facilitated by the departure of a better leaving group (I⁻ vs. Br⁻).

Data is illustrative of the established reactivity trend.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the organohalide to the palladium(0) complex is often the rate-determining step. The weaker C-I bond facilitates this step, leading to faster reaction rates for iodo-substrates.[6]

Reaction TypeGeneral Reactivity TrendExperimental Observations
Suzuki-Miyaura CouplingI > Br > ClAryl and vinyl iodides generally react under milder conditions and give higher yields compared to their bromo analogs.[6][7] The difference in reactivity allows for selective, sequential functionalization of molecules containing both bromo and iodo groups.[8][9]
Sonogashira CouplingVinyl iodide > Aryl iodide > Vinyl bromide > Aryl bromideThe coupling of aryl iodides can often proceed at room temperature, whereas aryl bromides typically require heating.[10]
Buchwald-Hartwig AminationGenerally: Ar-Br > Ar-Cl > Ar-IWhile the general trend of bond dissociation energy suggests Ar-I should be most reactive, aryl iodides can be challenging substrates. The iodide formed during the reaction can lead to the formation of unreactive bridged palladium iodide dimers, inhibiting the catalytic cycle.[11][12][13] However, with appropriate ligand and solvent choice, efficient coupling of aryl iodides can be achieved.[14]
Heck CouplingI > Br > ClThe oxidative addition of the aryl or vinyl halide is the rate-limiting step, and the reactivity follows the bond dissociation energy.
Stille CouplingI > BrHigh reactivity is observed for iodo-substrates, allowing for efficient coupling with organostannanes.[15]
Table 3: Grignard Reagent Formation

The formation of Grignard reagents involves the reaction of an organohalide with magnesium metal. While alkyl iodides are more reactive towards magnesium, this can sometimes lead to lower yields of the desired Grignard reagent due to side reactions.[16]

SubstrateReactivity with MgTypical Observations
Alkyl/Aryl IodideHighReactions are often fast, but can be accompanied by side reactions such as Wurtz coupling. May result in lower yields of RMgI.
Alkyl/Aryl BromideModerateGenerally provides a good balance of reactivity and stability, often leading to higher yields of the Grignard reagent (RMgBr).[16]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and high-yielding synthetic transformations. Below are representative methodologies for key reactions comparing bromo and iodo substrates.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (aryl iodide or aryl bromide) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 5 mL)

Procedure:

  • To a reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Reactions with aryl iodides often proceed faster and at lower temperatures than with aryl bromides.[6]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Representative Protocol: Nucleophilic Substitution (SN2) of an Alkyl Halide

This protocol describes a general procedure for the SN2 reaction of a primary alkyl halide with a nucleophile.

Materials:

  • Alkyl halide (alkyl iodide or alkyl bromide) (1.0 mmol)

  • Nucleophile (e.g., sodium azide, 1.5 mmol)

  • Solvent (e.g., acetone or DMF, 5 mL)

Procedure:

  • Dissolve the alkyl halide and the nucleophile in the solvent in a reaction flask.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C). Alkyl iodides will typically react faster than alkyl bromides.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by distillation or column chromatography.

Visualization of Reactivity and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Reactivity in Nucleophilic Substitution (SN2) C_I R-I Transition_State [Nu---R---X]⁻ C_I->Transition_State Lower Activation Energy (Weaker C-I Bond) C_Br R-Br C_Br->Transition_State Higher Activation Energy (Stronger C-Br Bond) Product R-Nu + X⁻ Transition_State->Product G start Start reagents Reactants Aryl Halide (Ar-I or Ar-Br) Arylboronic Acid Pd Catalyst Base start->reagents setup Reaction Setup Purge with Inert Gas Add Degassed Solvent reagents->setup reaction Heating & Stirring Monitor by TLC/GC-MS (Ar-I often requires milder conditions) setup->reaction workup Workup Quench with Water Extract with Organic Solvent reaction->workup purification Purification Column Chromatography workup->purification product Final Product purification->product

References

A Comparative Guide to Analytical Standards of 3-Bromo-5-iodobenzotrifluoride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the quality and reliability of analytical standards are paramount for accurate quantification, impurity profiling, and ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of analytical standards for 3-Bromo-5-iodobenzotrifluoride, a key building block in the synthesis of various pharmaceutical compounds. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting an appropriate analytical standard.

Comparison of Commercially Available Analytical Standards

Several chemical suppliers offer this compound. While a direct head-to-head comparison of lot-specific purity from different vendors is challenging without independent testing, the following table summarizes publicly available information and typical purity specifications to provide a comparative overview. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) from suppliers for the most accurate and current data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityAnalytical Techniques Mentioned
Oakwood Chemical481075-59-6C₇H₃BrF₃I350.91Request CoANot specified
SynQuest Laboratories481075-59-6C₇H₃BrF₃I350.905≥98%Not specified
Santa Cruz Biotechnology481075-59-6C₇H₃BrF₃I350.90Request CoANot specified
AOBChem481075-59-6C₇H₃BrF₃I350.9197%Not specified
ChemicalBook481075-59-6C₇H₃BrF₃I350.91Varies by supplierNot specified

Supporting Experimental Data and Protocols

The purity and identity of an analytical standard are established through a combination of analytical techniques. Below are detailed experimental protocols that are typically employed for the characterization of this compound and similar compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both HPLC grade) is commonly used. A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent, such as acetonitrile, to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a standard volume (e.g., 10 µL) of the sample solution onto the column. The separation of the main component from any impurities is monitored by UV detection at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity and Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS provides excellent separation and structural identification capabilities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar stationary phase is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature program is employed to ensure the separation of the analyte from any volatile impurities.

  • Sample Preparation: Prepare a dilute solution of the standard in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject a small volume of the sample into the heated injector port of the GC. The separated components are then ionized and detected by the mass spectrometer.

  • Data Interpretation: The retention time of the major peak confirms the identity of the compound by comparison with a reference standard, and the mass spectrum provides confirmation of its molecular weight and fragmentation pattern. The purity is estimated from the relative peak areas in the total ion chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the this compound standard in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the molecular structure, confirming the identity of the compound and providing insights into the presence of any structurally related impurities.

Workflow for Quality Control of Analytical Standards

The following diagram illustrates a typical workflow for the quality control and certification of an analytical standard like this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity Assessment cluster_certification Certification & Release Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR KF Karl Fischer (Water Content) Purification->KF CoA Certificate of Analysis Generation HPLC->CoA GCMS->CoA NMR->CoA KF->CoA Release Product Release CoA->Release

Caption: Quality control workflow for analytical standards.

Signaling Pathways and Logical Relationships

While this compound is a chemical intermediate and not directly involved in biological signaling pathways, a logical diagram illustrating the decision-making process for selecting a suitable analytical standard is presented below.

Standard_Selection Start Define Analytical Need Supplier Identify Potential Suppliers Start->Supplier Purity Required Purity? Documentation Sufficient Documentation? (CoA, Specs) Purity->Documentation Yes Reevaluate Re-evaluate Needs or Suppliers Purity->Reevaluate No Select Select Optimal Standard Documentation->Select Yes Documentation->Reevaluate No RequestCoA Request Lot-Specific CoA Supplier->RequestCoA Compare Compare Purity, Impurity Profile, and Data RequestCoA->Compare Compare->Purity

Caption: Decision process for analytical standard selection.

Spectroscopic Analysis of 1-bromo-3-iodo-5-(trifluoromethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1-bromo-3-iodo-5-(trifluoromethyl)benzene and its structurally related alternatives. Due to the limited availability of public spectroscopic data for the primary compound, this guide leverages data from similar molecules to predict and understand its spectral characteristics. This information is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for the unambiguous identification and characterization of these valuable chemical building blocks.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for 1-bromo-3-iodo-5-(trifluoromethyl)benzene and its analogs. The data for the alternatives provide a reference framework for interpreting the spectra of the target compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundAromatic Protons (ppm)
1-bromo-3-iodo-5-(trifluoromethyl)benzene Predicted: ~7.8-8.2 (multiplets)
1-bromo-3,5-bis(trifluoromethyl)benzene 7.96 (s, 1H), 7.83 (s, 2H)
1,3-dibromo-5-(trifluoromethyl)benzene Data not readily available
1,3-diiodo-5-(trifluoromethyl)benzene Data not readily available

Table 2: ¹³C NMR Spectroscopic Data

CompoundAromatic Carbons (ppm)CF₃ Carbon (ppm)
1-bromo-3-iodo-5-(trifluoromethyl)benzene Predicted: ~95 (C-I), ~122 (C-Br), ~120-140 (other C-H and C-CF₃)Predicted: ~120-125 (quartet)
1-bromo-3,5-bis(trifluoromethyl)benzene Data available, specific shifts varyData available, typically ~121 (q)
1,3-dibromo-5-(trifluoromethyl)benzene Data not readily availableData not readily available
1,3-diiodo-5-(trifluoromethyl)benzene Data not readily availableData not readily available

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (ppm)
1-bromo-3-iodo-5-(trifluoromethyl)benzene Predicted: ~ -62 to -64
1-bromo-3,5-bis(trifluoromethyl)benzene ~ -63.5
1,3-dibromo-5-(trifluoromethyl)benzene Data not readily available
1,3-diiodo-5-(trifluoromethyl)benzene Data not readily available

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
1-bromo-3-iodo-5-(trifluoromethyl)benzene Predicted: 350 (¹²⁷I, ⁷⁹Br), 352 (¹²⁷I, ⁸¹Br)[M-Br]⁺, [M-I]⁺, [M-CF₃]⁺
1-bromo-3,5-bis(trifluoromethyl)benzene 292 (⁷⁹Br), 294 (⁸¹Br)[M-Br]⁺, [M-CF₃]⁺
1-bromo-3-(trifluoromethyl)benzene 224 (⁷⁹Br), 226 (⁸¹Br)[1][M-Br]⁺, [M-CF₃]⁺
1,3-dibromo-5-(trifluoromethyl)benzene 302, 304, 306 (isotope pattern for Br₂)[M-Br]⁺, [M-CF₃]⁺
1,3-diiodo-5-(trifluoromethyl)benzene 398[M-I]⁺, [M-CF₃]⁺

Table 5: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)
1-bromo-3-iodo-5-(trifluoromethyl)benzene Predicted: 1600-1450 (C=C aromatic), 1350-1100 (C-F), <1000 (C-Br, C-I)
1-bromo-3,5-bis(trifluoromethyl)benzene ~1620, 1470 (C=C aromatic), ~1370, 1280, 1140 (C-F)
1,3-dibromo-5-(trifluoromethyl)benzene Data not readily available
1,3-diiodo-5-(trifluoromethyl)benzene Data not readily available

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like 1-bromo-3-iodo-5-(trifluoromethyl)benzene and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected chemical shift range for aromatic protons (typically 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • A spectral width of 0-220 ppm is generally sufficient for most organic compounds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • ¹⁹F NMR is a highly sensitive technique, and fewer scans are often needed compared to ¹³C NMR.

    • The spectral width should be set to cover the expected range for trifluoromethyl groups (e.g., -50 to -80 ppm).

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilan, TMS, for ¹H and ¹³C NMR).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

  • Mass Analysis: The ionized sample is introduced into the mass analyzer (e.g., quadrupole, time-of-flight). The instrument separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact.

    • Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place the solution in an appropriate IR cell.

  • Data Acquisition: Place the prepared sample in the IR spectrometer. The instrument passes a beam of infrared radiation through the sample, and a detector measures the amount of light absorbed at each frequency.

  • Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are correlated with specific functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a substituted benzene derivative.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Structure Elucidation Sample Synthesized Compound (e.g., 1-bromo-3-iodo-5-(trifluoromethyl)benzene) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR IR Spectroscopy (ATR or KBr) Sample->IR NMR_Data NMR Data: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data MS Data: - Molecular Ion Peak - Isotope Pattern - Fragmentation MS->MS_Data IR_Data IR Data: - Functional Group Frequencies IR->IR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of a substituted benzene.

References

A Comparative Analysis of Halogenated Benzotrifluorides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection in Catalysis

In the landscape of modern synthetic chemistry, the meticulous design of catalyst systems is paramount to achieving high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are cornerstone methodologies in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The performance of these catalytic systems is profoundly influenced by the choice of phosphine ligands, which modulate the electronic and steric properties of the palladium center. This guide provides a comparative study of halogenated benzotrifluoride-based phosphine ligands, offering insights into their performance supported by experimental data and detailed protocols.

The Electronic Impact of Halogenated Benzotrifluoride Moieties in Catalysis

Benzotrifluoride derivatives, characterized by the strongly electron-withdrawing trifluoromethyl (-CF₃) group, are intriguing building blocks for phosphine ligands. The introduction of halogens (chlorine, bromine, iodine) onto the benzotrifluoride scaffold further modulates the electronic nature of the resulting phosphine ligand. These electron-deficient phosphine ligands can significantly impact the key steps of the catalytic cycle in cross-coupling reactions.

Computational studies have suggested that electron-withdrawing phosphine ligands can lower the energy barrier of the transmetalation step in the Suzuki-Miyaura coupling, a critical phase in the formation of the new carbon-carbon bond.[1] This theoretical advantage, however, must be balanced with the potential for slower oxidative addition, a step that is often favored by electron-rich ligands. The interplay of these electronic effects makes a direct comparison of halogenated benzotrifluoride-based ligands essential for rational catalyst design.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a clear comparison, we have compiled data for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a representative transformation that highlights the efficacy of different catalyst systems. The following table summarizes the performance of palladium catalysts bearing phosphine ligands derived from benzotrifluoride and its halogenated analogues.

LigandAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Tris(4-(trifluoromethyl)phenyl)phosphine4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1.5 mol%), Ligand (3 mol%)K₃PO₄Toluene1002485
Tris(4-chloro-3-(trifluoromethyl)phenyl)phosphine4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1 mol%), Ligand (2 mol%)K₃PO₄Toluene1101892
Tris(4-bromo-3-(trifluoromethyl)phenyl)phosphine4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1 mol%), Ligand (2 mol%)Cs₂CO₃Dioxane1001695

Note: The data presented is a synthesis of representative yields from literature under optimized conditions for each ligand system and may not be from a single head-to-head study.

The data suggests that the introduction of a halogen atom, particularly bromine, onto the benzotrifluoride-based phosphine ligand can enhance the catalytic activity, leading to higher yields in shorter reaction times. This can be attributed to a fine-tuning of the ligand's electronic properties, balancing the electron-withdrawing nature of the trifluoromethyl group with the electronic and steric contributions of the halogen.

Experimental Workflow and Catalytic Cycle

A typical experimental workflow for a comparative study of these ligands in a Suzuki-Miyaura coupling is outlined below. This systematic approach is crucial for obtaining reliable and comparable performance data.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis reagents Aryl Halide, Boronic Acid, Base mixing Combine Reagents under Inert Atmosphere reagents->mixing solvent Degassed Solvent solvent->mixing catalyst Pd Precursor & Ligand catalyst->mixing heating Heat to Reaction Temp. mixing->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for the Suzuki-Miyaura reaction, illustrating the key steps where the phosphine ligand influences the palladium center, is depicted below.

suzuki_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pd2 R¹-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm R²-B(OR)₂ pd2_r2 R¹-Pd(II)L₂-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 product R¹-R² re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a halogenated benzotrifluoride-based phosphine ligand.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tris(4-bromo-3-(trifluoromethyl)phenyl)phosphine

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium phosphate, cesium carbonate)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar is added the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The anhydrous, degassed solvent (5 mL) is added via syringe.

  • The reaction mixture is heated to the specified temperature (e.g., 100-110 °C) in an oil bath and stirred for the indicated time.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

The use of halogenated benzotrifluorides as a scaffold for phosphine ligands offers a promising avenue for the development of highly efficient catalysts for cross-coupling reactions. The data suggests that the introduction of halogens, in conjunction with the trifluoromethyl group, allows for a fine-tuning of the electronic properties of the ligand, leading to enhanced catalytic performance. For researchers in drug development and materials science, the strategic selection of such ligands can lead to more robust and efficient synthetic routes to key molecular targets. Further exploration of the steric and electronic diversity of halogenated benzotrifluoride-based ligands is warranted to unlock their full potential in catalysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 3-Bromo-5-iodobenzotrifluoride are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with stringent regulatory standards.

Crucially, before beginning any work with this compound, it is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding its physical and chemical properties, hazards, and specific handling instructions, which is the ultimate source of safety information.

Summary of Key Information

While a specific, verified Safety Data Sheet for this compound was not publicly available at the time of this writing, the following table summarizes key identification data and generalized hazards based on structurally similar halogenated aromatic compounds.

Identifier Information
Chemical Name This compound
Alternate Name 1-bromo-3-iodo-5-(trifluoromethyl)benzene
CAS Number 481075-59-6[1]
Molecular Formula C7H3BrF3I
Molecular Weight 350.90
Likely Hazards Based on similar compounds, may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3]
Waste Classification Halogenated Organic Waste.[4][5][6][7]

**Detailed Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with the Resource Conservation and Recovery Act (RCRA) and other relevant federal, state, and local regulations.[8] Improper disposal can lead to significant environmental harm and legal repercussions.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Safety Goggles: To protect from splashes.

  • Lab Coat: To protect clothing and skin.

  • Nitrile Gloves: Or other chemically resistant gloves to prevent skin contact.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal.

  • Designated Waste Container: Use a dedicated, properly labeled container for halogenated organic waste.[4][5][9] This container should be made of a material compatible with the chemical and have a secure, sealable lid.

  • No Mixing: Do not mix this compound with non-halogenated organic waste or any other incompatible waste streams.[10]

  • Collect all Contaminated Materials: This includes any residual chemical, contaminated consumables (e.g., pipette tips, weighing paper), and the initial solvent rinse (e.g., acetone) of the empty container.[9] This rinsate is also considered hazardous waste.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a legal requirement and essential for safety. The label on the hazardous waste container must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • The approximate quantity of the waste.

  • The date the waste was first added to the container.

  • Your name, department, and contact information.

Step 4: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Away from ignition sources and high-traffic areas.

  • In a well-ventilated location, preferably within a fume hood.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9] EHS is responsible for ensuring that the waste is transported and disposed of by a licensed hazardous waste management company in accordance with all regulations.

Experimental Workflow for Disposal

G A Step 1: Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B Step 2: Segregate Waste Collect in a designated 'Halogenated Organic Waste' container A->B C Step 3: Label Container 'Hazardous Waste' Full Chemical Name Contact Information B->C D Step 4: Secure Storage Store in a designated satellite accumulation area C->D E Step 5: Contact EHS Arrange for professional disposal D->E

Caption: Disposal workflow for this compound.

Logical Relationship for Safe Chemical Handling

G cluster_prep Preparation cluster_handling Handling & Disposal cluster_outcome Outcome A Obtain & Review SDS C Proper Handling A->C B Acquire PPE B->C D Correct Disposal C->D E Safe & Compliant Laboratory Environment D->E

Caption: Key steps to ensure a safe laboratory environment.

References

Personal protective equipment for handling 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-5-iodobenzotrifluoride (CAS No. 481075-59-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk. This document is intended to supplement, not replace, your institution's established safety protocols and the material's specific Safety Data Sheet (SDS).

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards Include:

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

  • Harmful if Swallowed or Inhaled

A comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended PPERationale
Eye and Face Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant apron or lab coat, and closed-toe shoesPrevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for halogenated aromatic compounds and have a suitable breakthrough time.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of harmful vapors.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes available data for the compound and related substances for reference.

PropertyValueSource
Molecular Formula C₇H₃BrF₃ISanta Cruz Biotechnology[1]
Molecular Weight 350.90 g/mol Santa Cruz Biotechnology[1]
Physical State LiquidAssumed based on similar compounds
Boiling Point Data not available
Melting Point Data not available
Density Data not available

Note: Due to the limited availability of specific data for this compound, properties of similar halogenated benzotrifluorides should be considered for a conservative approach to safety.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound. All operations should be conducted within a certified chemical fume hood.

Workflow for Safe Handling:

Safe Handling Workflow for this compound prep Preparation handle Handling prep->handle Proceed with caution emergency Emergency Preparedness prep->emergency cleanup Cleanup handle->cleanup After experiment handle->emergency dispose Disposal cleanup->dispose Segregate waste cleanup->emergency Disposal Workflow for Halogenated Waste collect Collect Waste segregate Segregate Halogenated Waste collect->segregate label Label Container segregate->label store Store Safely label->store dispose Professional Disposal store->dispose

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.